molecular formula C8H9N3 B1313394 1-Methyl-1H-indazol-3-amine CAS No. 60301-20-4

1-Methyl-1H-indazol-3-amine

Cat. No.: B1313394
CAS No.: 60301-20-4
M. Wt: 147.18 g/mol
InChI Key: NYLGITXFVVEBLZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazol-3-amine is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. The indazole core, particularly the 3-amino derivative, is a recognized pharmacophore known to exhibit a broad spectrum of biological activities. This scaffold is a valuable intermediate for constructing novel compounds for pharmaceutical research . Research into indazole derivatives has demonstrated their potential in developing antitumor agents. The 1H-indazole-3-amine structure is an effective hinge-binding fragment that can be strategically modified to create potent inhibitors . For instance, molecular hybridization strategies incorporating this scaffold have yielded compounds with promising inhibitory effects against various human cancer cell lines, including chronic myeloid leukemia (K562) and hepatoma (Hep-G2) . Furthermore, this compound serves as a key precursor in the synthesis of more complex molecules for antimicrobial research. Novel heterocyclic compounds linked to indazole have shown significant inhibitory activity against Gram-positive bacteria such as S. pneumoniae . As a versatile synthetic intermediate, this compound is essential for lead optimization and structure-activity relationship (SAR) studies in various discovery programs. This product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N3/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLGITXFVVEBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484969
Record name 1-Methyl-1H-indazol-3-amine
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Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60301-20-4
Record name 1-Methyl-1H-indazol-3-amine
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Record name 3-Amino-1-methyl-1H-indazole
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Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the primary synthesis pathway for 1-Methyl-1H-indazol-3-amine, a key intermediate in pharmaceutical research and development. The document provides a comprehensive overview of the synthetic route, reaction mechanisms, detailed experimental protocols, and relevant quantitative data.

Introduction

This compound is a heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active molecules. Its rigid indazole core and the presence of reactive amino and methyl groups make it a valuable scaffold for the development of novel therapeutic agents. This guide focuses on a reliable and commonly employed two-step synthesis pathway, commencing with the formation of the indazole ring system followed by regioselective N-methylation.

Synthesis Pathway Overview

The most prevalent and efficient synthesis of this compound involves a two-step process:

  • Step 1: Synthesis of 1H-indazol-3-amine from 2-fluorobenzonitrile and hydrazine hydrate.

  • Step 2: Regioselective N-methylation of 1H-indazol-3-amine to yield the final product.

This pathway is favored due to the ready availability of starting materials and generally good yields.

Logical Flow of the Synthesis Pathway

Synthesis_Pathway 2-Fluorobenzonitrile 2-Fluorobenzonitrile 1H-Indazol-3-amine 1H-Indazol-3-amine 2-Fluorobenzonitrile->1H-Indazol-3-amine Step 1: Ring Formation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->1H-Indazol-3-amine This compound This compound 1H-Indazol-3-amine->this compound Step 2: N-Methylation Methyl Iodide Methyl Iodide Methyl Iodide->this compound Sodium Hydride Sodium Hydride Sodium Hydride->this compound

Caption: Overall two-step synthesis pathway for this compound.

Quantitative Data

The following table summarizes the typical yields for each step of the synthesis, based on literature reports for analogous reactions.

StepReactionStarting MaterialsReagentsSolventTypical Yield (%)Reference
1Formation of 1H-indazol-3-amine2-FluorobenzonitrileHydrazine hydraten-Butanol85-95[1]
2N-Methylation of 1H-indazol-3-amine1H-indazol-3-amineSodium hydride, Methyl iodideTHF or DMF>99 (regioselectivity for N1)[2][3]

Experimental Protocols

Step 1: Synthesis of 1H-indazol-3-amine

This procedure is adapted from the established synthesis of 3-aminoindazoles from o-fluorobenzonitriles.[1]

Materials:

  • 2-Fluorobenzonitrile

  • Hydrazine hydrate (80% solution in water)

  • n-Butanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluorobenzonitrile (1.0 eq).

  • Add n-butanol as the solvent (approximately 5-10 mL per gram of 2-fluorobenzonitrile).

  • Add hydrazine hydrate (3.0-5.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. If not, the volume of n-butanol can be reduced under vacuum.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold water to remove any remaining hydrazine hydrate.

  • Dry the solid under vacuum to obtain 1H-indazol-3-amine. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is based on the regioselective N1-methylation of indazoles under thermodynamic control.[2][4]

Materials:

  • 1H-indazol-3-amine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or a two-neck round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe for the addition of liquids

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add 1H-indazol-3-amine (1.0 eq).

  • Add anhydrous THF or DMF (approximately 10-20 mL per gram of indazole).

  • Cool the suspension to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation (cessation of hydrogen gas evolution).

  • Cool the reaction mixture back down to 0 °C.

  • Add methyl iodide (1.1 eq) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Reaction Mechanisms

Mechanism of 1H-indazol-3-amine Formation

The formation of the 3-aminoindazole ring from 2-fluorobenzonitrile and hydrazine proceeds through a nucleophilic aromatic substitution (SNAAr) followed by an intramolecular cyclization.

Mechanism_Step1 cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAAr) cluster_1 Step 2: Intramolecular Cyclization Start1 2-Fluorobenzonitrile + Hydrazine Intermediate1 Meisenheimer Complex Start1->Intermediate1 Attack of hydrazine Product1 2-Hydrazinylbenzonitrile Intermediate1->Product1 Loss of F⁻ Product1_2 2-Hydrazinylbenzonitrile Intermediate2 Tetrahedral Intermediate Product1_2->Intermediate2 Nucleophilic attack on nitrile Product2 1H-Indazol-3-amine Intermediate2->Product2 Proton transfer & Tautomerization

Caption: Mechanism for the formation of 1H-indazol-3-amine.

Mechanism of N-Methylation

The N-methylation of 1H-indazol-3-amine is a classic SN2 reaction. The indazole is first deprotonated by a strong base (NaH) to form the indazolide anion, which then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The regioselectivity for N1-methylation is thermodynamically controlled, as the N1-substituted product is generally more stable.[2]

Mechanism_Step2 cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Start2 1H-Indazol-3-amine + NaH Anion Indazolide Anion Start2->Anion Formation of nucleophile Anion_2 Indazolide Anion Product3 This compound Anion_2->Product3 Attack on methyl group MethylIodide Methyl Iodide MethylIodide->Product3

Caption: Mechanism for the N-methylation of 1H-indazol-3-amine.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group around 3.9 ppm, in addition to the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the N-methyl carbon, along with the signals for the aromatic carbons of the indazole ring.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the synthesized compound.

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. By carefully controlling the reaction conditions, particularly during the N-methylation step, high regioselectivity for the desired N1-isomer can be achieved. This guide provides the necessary details for researchers to successfully synthesize this important building block for drug discovery and development.

References

In-Depth Technical Guide: The Biological Activity of 1-Methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indazol-3-amine has emerged as a significant scaffold in medicinal chemistry, particularly in the development of potent kinase inhibitors. While direct comprehensive biological data on the compound itself is limited in publicly available literature, its derivatives have demonstrated significant activity against key oncogenic kinases. This technical guide synthesizes the available information on the biological activity of this compound and its derivatives, providing insights into its mechanism of action, quantitative data on the activity of its close analogs, and detailed experimental protocols for relevant biological assays. The focus of this whitepaper is to equip researchers and drug development professionals with a thorough understanding of the potential of this chemical entity in oncology and related therapeutic areas.

Introduction: The Indazole Scaffold in Kinase Inhibition

The indazole moiety is a privileged scaffold in drug discovery, known for its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases.[1] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, kinase inhibitors have become a major class of targeted therapeutics.[2] The 1H-indazole-3-amine core, in particular, has been identified as an effective hinge-binding fragment in several kinase inhibitors.[3] The methylation at the N1 position of the indazole ring, creating this compound, is a key structural modification explored in the development of next-generation kinase inhibitors to enhance potency and selectivity.

Biological Activity and Mechanism of Action

Direct studies detailing the comprehensive biological activity profile of this compound are not extensively reported. However, its primary role as a building block for more complex and potent kinase inhibitors provides significant insight into its potential biological effects.

Kinase Inhibition

The most prominent biological activity associated with the this compound scaffold is the inhibition of protein kinases. A key study in this area developed a series of 3-amino-1H-indazole derivatives as type II kinase inhibitors, which bind to the "DFG-out" inactive conformation of the kinase. In this study, a derivative of this compound, compound 22 , demonstrated potent and selective inhibition of FMS-like tyrosine kinase 3 (FLT3) and the T674M mutant of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).

FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a critical therapeutic target.[4] PDGFRα is another receptor tyrosine kinase implicated in various cancers. The ability of a this compound derivative to inhibit these kinases at nanomolar concentrations highlights the potential of this scaffold in developing targeted cancer therapies.

Downstream Signaling Pathways

The inhibition of kinases like FLT3 by compounds derived from this compound is expected to modulate key downstream signaling pathways that control cell proliferation, survival, and differentiation. The constitutive activation of FLT3 in AML leads to the activation of several pro-survival pathways, including the PI3K/AKT and RAS/MAPK pathways.[5] By inhibiting FLT3, these downstream signaling cascades are suppressed, leading to an anti-proliferative effect.

The logical relationship for the proposed mechanism of action is depicted in the following diagram:

G 1-Methyl-1H-indazol-3-amine_Derivative 1-Methyl-1H-indazol-3-amine_Derivative FLT3_Kinase FLT3_Kinase 1-Methyl-1H-indazol-3-amine_Derivative->FLT3_Kinase Inhibits PDGFRα_Kinase PDGFRα_Kinase 1-Methyl-1H-indazol-3-amine_Derivative->PDGFRα_Kinase Inhibits PI3K_AKT_Pathway PI3K_AKT_Pathway FLT3_Kinase->PI3K_AKT_Pathway Activates RAS_MAPK_Pathway RAS_MAPK_Pathway FLT3_Kinase->RAS_MAPK_Pathway Activates Cell_Proliferation_Survival Cell_Proliferation_Survival PI3K_AKT_Pathway->Cell_Proliferation_Survival Promotes RAS_MAPK_Pathway->Cell_Proliferation_Survival Promotes

Proposed Signaling Pathway Inhibition

Quantitative Biological Data

Compound IDTarget KinaseAssay TypeEC50 (nM)
22 FLT3Cellular ProliferationSingle-digit nanomolar
22 PDGFRα-T674MCellular ProliferationSingle-digit nanomolar
22 Kit-T670ICellular ProliferationInactive

EC50 (Half-maximal effective concentration) values represent the concentration of the compound that inhibits 50% of the cellular response.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives, based on standard practices in the field.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., FLT3, PDGFRα)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add the kinase, the substrate, and the test compound dilution.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.

  • The luminescent signal, which correlates with ADP production and thus kinase activity, is measured using a plate reader.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis Serial_Dilution Prepare serial dilutions of test compound Plate_Setup Add kinase, substrate, and compound to plate Serial_Dilution->Plate_Setup Reaction_Initiation Initiate reaction with ATP Plate_Setup->Reaction_Initiation Incubation Incubate at RT for 60 min Reaction_Initiation->Incubation Reaction_Termination Stop reaction and add ADP-Glo™ reagents Incubation->Reaction_Termination Luminescence_Reading Measure luminescence Reaction_Termination->Luminescence_Reading IC50_Calculation Calculate IC50 Luminescence_Reading->IC50_Calculation

In Vitro Kinase Assay Workflow
Cellular Proliferation Assay (Ba/F3 Cells)

This cell-based assay determines the effect of a compound on the proliferation of cells that are dependent on a specific kinase for their growth and survival.

Objective: To determine the EC50 value of a test compound in a cellular context.

Materials:

  • Ba/F3 cells engineered to express the kinase of interest (e.g., FLT3 or PDGFRα)

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compound dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Seed the engineered Ba/F3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assess cell viability by adding the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Measure the luminescent signal, which is proportional to the number of viable cells, using a plate reader.

  • EC50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.[6]

Downstream Signaling Pathway Analysis (Western Blot)

This assay is used to investigate the effect of the compound on the phosphorylation status of key downstream signaling molecules of the target kinase pathway.[5]

Objective: To confirm the on-target effect of the compound by observing changes in the phosphorylation of downstream proteins (e.g., FLT3, AKT, ERK).

Materials:

  • Cells expressing the target kinase (e.g., MV4-11 cells for FLT3)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Culture the cells and treat them with varying concentrations of the test compound for a specified duration (e.g., 1-4 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in the phosphorylation status of the target and downstream proteins to confirm the inhibitory effect of the compound.[5]

Conclusion and Future Directions

This compound is a valuable scaffold for the development of potent and selective kinase inhibitors. While direct biological data on the core molecule is sparse, its derivatives have demonstrated significant promise, particularly in the context of oncology. The N-methylation of the indazole ring appears to be a favorable modification for achieving high-potency kinase inhibition.

Future research should focus on a more comprehensive biological characterization of this compound itself to fully understand its intrinsic activity and potential off-target effects. Further exploration of the structure-activity relationship around the N1-methyl group and other positions of the indazole ring will be crucial for designing next-generation kinase inhibitors with improved efficacy and safety profiles. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this promising chemical entity.

References

An In-depth Technical Guide to the Discovery of 1-Methyl-1H-indazol-3-amine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methyl-1H-indazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been extensively explored as potent agents in various therapeutic areas, particularly in oncology and neuroscience. This technical guide provides a comprehensive overview of the discovery of this compound derivatives and their analogues, with a focus on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutics based on this versatile chemical scaffold.

Data Presentation: Biological Activity of 1H-Indazol-3-amine Derivatives

The following tables summarize the in vitro anti-proliferative activity of various 1H-indazole-3-amine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anti-proliferative Activity of Piperazine-Substituted 1H-Indazole-3-amine Derivatives [1][2][3][4]

CompoundK562 (Chronic Myeloid Leukemia) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HEK-293 (Normal Kidney Cells) IC50 (µM)
6o 5.15>40>40>4033.2

Data presented as mean ± SD from three independent experiments.

Signaling Pathways

This compound derivatives have been shown to exert their biological effects through modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

p53/MDM2 and Bcl-2 Family Apoptosis Pathway

A significant mechanism of action for some 1H-indazol-3-amine derivatives involves the activation of the p53 tumor suppressor pathway and the regulation of the Bcl-2 family of proteins, ultimately leading to apoptosis.[1][2][3] DNA damage or cellular stress can lead to the stabilization and activation of p53.[5] Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic program.[7][8][9]

p53_bcl2_pathway cluster_drug Drug Action cluster_p53 p53 Regulation cluster_bcl2 Bcl-2 Family Regulation cluster_apoptosis Apoptosis Cascade Indazole_Derivative 1H-Indazol-3-amine Derivative (e.g., 6o) MDM2 MDM2 Indazole_Derivative->MDM2 Inhibition p53 p53 MDM2->p53 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibition Bax Bax (Pro-apoptotic) p53->Bax Activation Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: p53/MDM2 and Bcl-2 Family Apoptosis Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

Certain analogues of this compound have been investigated as modulators of serotonin receptors, particularly the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway.[10] Upon agonist binding, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10][13] These downstream events modulate various cellular responses.

Gq_signaling_pathway cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Ligand Indazole Analogue (5-HT2A Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gq/11 Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are protocols for key experiments commonly used in the evaluation of this compound derivatives.

General Synthesis of 1H-Indazole-3-amine Derivatives

The synthesis of 1H-indazole-3-amine derivatives often starts from commercially available substituted 2-fluorobenzonitriles.[3][14] A general synthetic route is outlined below:

synthesis_workflow start 5-bromo-2-fluorobenzonitrile step1 Reflux with hydrazine hydrate (80%) start->step1 product1 5-bromo-1H-indazol-3-amine step1->product1 step2 Suzuki Coupling with substituted boronic acid esters (PdCl2(dppf)2, Cs2CO3) product1->step2 product2 3-amino-5-aryl-1H-indazole step2->product2 step3 Coupling with various reagents product2->step3 final_product Target 1H-indazole-3-amine Derivatives step3->final_product

Caption: General Synthetic Workflow.

A common procedure involves the reflux of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine.[3][14] This intermediate then undergoes a Suzuki coupling reaction with various substituted boronic acid esters to introduce diversity at the 5-position.[3][14] Finally, the amino group at the 3-position can be further derivatized through coupling reactions with different electrophiles to afford the target compounds. For the synthesis of 1-methyl-1H-indazole-3-carboxylic acid methyl ester, a common intermediate, indazole-3-carboxylic acid methyl ester is treated with sodium hydride and then methyl iodide in dimethylformamide.[15]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[17]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[18]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][19]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[20]

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[21]

  • Washing: Wash the cells twice with cold PBS.[22]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[23]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[21]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[22] Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53, Bcl-2, and Bax.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[24]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[24]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[26]

References

A Technical Guide to the Spectroscopic Data of 1-Methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-Methyl-1H-indazol-3-amine. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally related indazole derivatives and fundamental principles of spectroscopic interpretation. This guide is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this compound. It includes detailed, generalized experimental protocols for acquiring such data and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is based on the known chemical shifts of the indazole core and the influence of the N-methyl and 3-amino substituents. The spectrum is expected to be recorded in a solvent such as DMSO-d₆.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6 - 7.8d1HH4
~7.3 - 7.5d1HH7
~7.0 - 7.2t1HH6
~6.8 - 7.0t1HH5
~5.5 - 6.0br s2HNH₂ (amine)
~3.8 - 4.0s3HN-CH₃ (methyl)

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

The predicted ¹³C NMR data provides insight into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~150 - 152C3 (C-NH₂)
~141 - 143C7a
~128 - 130C5
~122 - 124C3a
~120 - 122C6
~110 - 112C4
~100 - 102C7
~35 - 37N-CH₃ (methyl)

Solvent: DMSO-d₆

Predicted Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive ion mode is expected to yield the following data.

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Exact Mass 147.0796
Predicted [M+H]⁺ Ion 148.0875
Key Fragmentation Ions Expected fragments would result from the loss of NH₃, CH₃, and cleavage of the indazole ring.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Ascend series) would be utilized for acquiring ¹H and ¹³C NMR spectra.[1]

  • Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • A standard proton experiment would be performed.

    • Typical parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • A sufficient number of scans (e.g., 16 or 32) would be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) would be run to obtain the ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) would be required due to the lower natural abundance of the ¹³C isotope.

    • The spectral width would be set to encompass the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • Data Processing: The resulting Free Induction Decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts would be reported in parts per million (ppm).

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive or a similar instrument equipped with an electrospray ionization (ESI) source, would be used.[1]

  • Sample Preparation: A dilute solution of this compound would be prepared in a suitable solvent compatible with ESI, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL. A small amount of formic acid may be added to promote protonation.

  • Acquisition:

    • The sample solution would be introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The mass spectrometer would be operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • A full scan mass spectrum would be acquired over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

    • For structural confirmation, tandem mass spectrometry (MS/MS) experiments would be performed on the [M+H]⁺ ion to induce fragmentation and observe characteristic product ions.

  • Data Analysis: The acquired mass spectra would be analyzed to determine the accurate mass of the parent ion and its fragmentation pattern. This data would be used to confirm the elemental composition and elucidate the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Spectral Interpretation MS->Structure_Elucidation Molecular Formula & Fragmentation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

References

1-Methyl-1H-indazol-3-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its potential as a kinase inhibitor and anticancer agent. The information is compiled from various scientific sources to support research and development efforts in oncology and related fields.

Physicochemical Properties

This compound, also known as N-Methyl-1H-indazol-3-amine, is a small molecule with the following key identifiers and properties.

PropertyValueReference
CAS Number 1006-28-6[1]
Molecular Formula C₈H₉N₃[1]
Molecular Weight 147.18 g/mol [1]
IUPAC Name N-Methyl-1H-indazol-3-amine[1]
SMILES CNC1=NNC2=C1C=CC=C2[1]
Purity Typically available at ≥95%[1]

Synthesis

General Synthetic Workflow

The synthesis of N-methylated indazole amines can be conceptualized as a multi-step process, often starting from a readily available substituted benzonitrile. The following diagram illustrates a plausible synthetic route.

Synthesis_Workflow cluster_start Starting Material cluster_cyclization Ring Formation cluster_intermediate Intermediate cluster_methylation N-Methylation cluster_product Final Product Start Substituted o-Fluorobenzonitrile Cyclization Reaction with Hydrazine (e.g., NH₂NH₂·H₂O) Start->Cyclization Reflux IndazoleAmine 1H-Indazol-3-amine Derivative Cyclization->IndazoleAmine Methylation Reaction with a Methylating Agent (e.g., Methyl Iodide) IndazoleAmine->Methylation Base (e.g., NaH) Product This compound Derivative Methylation->Product

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a Related Derivative (6-bromo-1-methyl-1H-indazol-3-amine)

This protocol, adapted from the synthesis of a similar compound, provides a practical example of the chemical transformations involved.

Materials:

  • 6-bromo-1H-indazol-3-amine

  • Dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in oil)

  • Iodomethane

  • Water

Procedure:

  • Dissolve 6-bromo-1H-indazol-3-amine in DMF and cool the solution to 0°C.

  • Add sodium hydride in portions while stirring.

  • Continue stirring the reaction mixture at 0°C for 30 minutes.

  • Add iodomethane dropwise to the mixture.

  • Allow the reaction to stir for 2 hours at room temperature.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration and dry.

Biological Activity and Mechanism of Action

The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent biological activities, particularly as kinase inhibitors and anticancer agents.[2] While specific biological data for this compound is limited in the public domain, the activities of closely related analogs provide strong indications of its potential therapeutic applications.

Anticancer Activity of Indazole Derivatives

A study on a series of 1H-indazole-3-amine derivatives demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[3][4] One notable derivative, compound 6o , exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line.[3][4]

CompoundCell LineIC₅₀ (µM)
6o K562 (Chronic Myeloid Leukemia)5.15
A549 (Lung Cancer)>50
PC-3 (Prostate Cancer)>50
Hep-G2 (Hepatoma)>50
HEK-293 (Normal Kidney Cells)33.2

Data for a structurally related 1H-indazole-3-amine derivative, not this compound.[3][4]

Proposed Mechanism of Action: p53/MDM2 Pathway

The anticancer activity of indazole derivatives is believed to be mediated, at least in part, through the induction of apoptosis and cell cycle arrest.[3][5] Compound 6o was shown to affect the p53/MDM2 pathway.[3][5] The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its activity is tightly controlled by the E3 ubiquitin ligase MDM2. Inhibition of the p53-MDM2 interaction can lead to p53 activation and subsequent tumor cell death.

p53_MDM2_Pathway Indazole 1H-Indazole-3-amine Derivative (e.g., 6o) MDM2 MDM2 Indazole->MDM2 Inhibits p53 p53 MDM2->p53 Ubiquitination & Degradation p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates CellCycleArrest Cell Cycle Arrest (G2/M Phase) p21->CellCycleArrest Induces Apoptosis Apoptosis Bax->Apoptosis Induces

Caption: Proposed mechanism of action via the p53/MDM2 signaling pathway.

Kinase Inhibition Profile

The 3-amino-1H-indazole scaffold is recognized as a potent hinge-binding motif for various kinases.[6] Kinome-wide screening of related compounds has revealed inhibitory activity against a range of kinases, including FLT3, PDGFRα, and Kit.[6] This suggests that this compound may also function as a kinase inhibitor.

Experimental Methodologies

The following are general protocols for key cell-based assays used to evaluate the biological activity of indazole derivatives.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a plate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest and wash the cells.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, such as the phosphorylation status of signaling proteins.

Protocol:

  • Treat cells with the test compound and prepare cell lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF).

  • Probe the membrane with primary antibodies specific to the target proteins (e.g., phospho-FLT3, p53, MDM2).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Its structural similarity to known kinase inhibitors and the demonstrated anticancer activity of its derivatives warrant further investigation into its specific biological targets and mechanism of action. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.

References

1-Methyl-1H-indazol-3-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-Methyl-1H-indazol-3-amine, a key intermediate in pharmaceutical research and development. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies and protocols for determining its physicochemical properties. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to assess the viability of this compound for further development. The guide details experimental protocols for solubility and forced degradation studies and provides visualizations for experimental workflows and a potential signaling pathway based on the known biological activities of related indazole derivatives.

Introduction

This compound is a heterocyclic amine belonging to the indazole class of compounds. Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Several marketed drugs, such as the antiemetic granisetron and the kinase inhibitor axitinib, feature the indazole core, highlighting its therapeutic importance.[1] The 1H-indazole-3-amine moiety, in particular, is known to be an effective hinge-binding fragment for kinases. Given its structural similarity to biologically active compounds, this compound holds significant potential as a building block for novel therapeutic agents.

A thorough understanding of the solubility and stability of a drug candidate is fundamental to its development. These parameters influence its formulation, bioavailability, and shelf-life. This guide provides the theoretical and practical framework for conducting these critical assessments for this compound.

Physicochemical Properties

While specific experimental data for this compound is limited, Table 1 summarizes the predicted and known properties of the parent compound, 1H-indazol-3-amine, to provide a baseline for expected characteristics.

Table 1: Physicochemical Properties of 1H-Indazol-3-amine (Parent Compound)

PropertyValueSource
Molecular FormulaC₇H₇N₃[2][3]
Molar Mass133.15 g/mol [3]
Melting Point156-157 °C[3]
Boiling Point (Predicted)376.6 ± 15.0 °C[3]
Density (Predicted)1.367 ± 0.06 g/cm³[3]
pKa (Predicted)14.89 ± 0.40[3]
SolubilityDMSO (Slightly), Methanol (Slightly)[3]

Solubility Assessment

Determining the solubility of this compound in various solvents is a critical step in early-stage drug development. Solubility impacts formulation strategies, bioavailability, and the design of subsequent in vitro and in vivo experiments.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

A standard approach to determine solubility involves both kinetic and thermodynamic measurements.

Objective: To determine the solubility of this compound in aqueous buffers and relevant organic solvents.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Buffers at various pH values (e.g., pH 2, 5, 7, 9)

  • Organic solvents (e.g., Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Shaker incubator

  • Centrifuge

  • Calibrated analytical balance and pH meter

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Kinetic Solubility:

    • Add small aliquots of the stock solution to the aqueous buffers in a 96-well plate.

    • Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).

    • Measure the turbidity of each well using a nephelometer or plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

  • Thermodynamic (Equilibrium) Solubility:

    • Add an excess amount of solid this compound to vials containing the selected aqueous buffers and organic solvents.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with an appropriate solvent.

    • Quantify the concentration of the dissolved compound using a validated HPLC method.

Data Presentation:

The results should be summarized in a table for easy comparison.

Table 2: Solubility Data for this compound (Hypothetical)

SolventTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
PBS (pH 7.4)25DataDataThermodynamic
0.1 N HCl (pH ~1)25DataDataThermodynamic
Water25DataDataThermodynamic
DMSO25DataDataThermodynamic
Ethanol25DataDataThermodynamic

Logical Workflow for Solubility Determination

Caption: Workflow for determining the kinetic and thermodynamic solubility of a compound.

Stability Assessment

Stability testing is crucial to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life. Forced degradation studies are performed under more severe conditions than accelerated stability testing to generate degradation products.[4][5]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Calibrated oven

  • Photostability chamber with UV and visible light sources

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile).

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and 60°C for a defined period (e.g., up to 7 days). If no degradation is observed, use 1 M HCl. Neutralize the sample before analysis.

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature and 60°C for a defined period. If no degradation is observed, use 1 M NaOH. Neutralize the sample before analysis.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and the solution to heat (e.g., 60-80°C) for a defined period.

    • Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analysis:

    • At specified time points, analyze the stressed samples using a stability-indicating HPLC method.

    • The HPLC method should be capable of separating the parent compound from its degradation products. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradants.

    • Quantify the amount of remaining parent compound and the formation of degradation products. The target degradation is typically in the range of 5-20%.[6]

Data Presentation:

The results should be tabulated to show the percentage of degradation under each stress condition.

Table 3: Forced Degradation of this compound (Hypothetical Results)

Stress ConditionDurationTemperature (°C)Degradation (%)Number of Degradants
0.1 M HCl7 days60DataData
0.1 M NaOH7 days60DataData
3% H₂O₂24 hoursRTDataData
Thermal (Solid)14 days80DataData
Photostability--DataData

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_compound Prepare Compound Solution stress_acid Acid Hydrolysis (HCl) prep_compound->stress_acid stress_base Base Hydrolysis (NaOH) prep_compound->stress_base stress_ox Oxidation (H₂O₂) prep_compound->stress_ox stress_therm Thermal (Heat) prep_compound->stress_therm stress_photo Photolytic (UV/Vis Light) prep_compound->stress_photo analysis_hplc Stability-Indicating HPLC-PDA/MS stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_therm->analysis_hplc stress_photo->analysis_hplc analysis_quant Quantify Degradation analysis_hplc->analysis_quant analysis_id Identify Degradants analysis_hplc->analysis_id result Assess Intrinsic Stability & Degradation Pathways analysis_quant->result analysis_id->result

Caption: Workflow for conducting forced degradation studies.

Potential Biological Activity and Signaling Pathways

Indazole derivatives are known to exert their biological effects through various mechanisms, most notably as inhibitors of protein kinases.[7] The 1H-indazole-3-amine scaffold is a key structural motif in several kinase inhibitors.[7] Furthermore, some indazole derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway.[7][8][9]

Based on this, a hypothetical signaling pathway for an anticancer effect of this compound is presented below. This diagram illustrates a potential mechanism of action that would require experimental validation.

Hypothetical Signaling Pathway

G cluster_cell Cancer Cell compound This compound kinase Protein Kinase (e.g., VEGFR, ALK) compound->kinase Inhibition bcl2 Bcl-2 compound->bcl2 Inhibition p53_mdm2 p53/MDM2 Pathway compound->p53_mdm2 Modulation proliferation Cell Proliferation kinase->proliferation Promotes apoptosis Apoptosis bcl2->apoptosis Inhibits p53_mdm2->apoptosis Promotes

Caption: Hypothetical signaling pathway for the anticancer activity of this compound.

Conclusion

References

An In-depth Technical Guide on the Putative Mechanism of Action of 1-Methyl-1H-indazol-3-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific mechanism of action studies for 1-Methyl-1H-indazol-3-amine are not available in the public domain. This guide therefore provides a comprehensive overview of the known biological activities and hypothesized mechanisms of action for closely related 1H-indazol-3-amine derivatives, which are primarily investigated for their anti-cancer properties. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically evaluated and approved drugs.[1] Its derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology. While the specific biological targets of this compound remain uncharacterized, research on its close analogs suggests potential involvement in key cancer-related signaling pathways, including the inhibition of protein kinases and modulation of apoptosis.

Putative Mechanisms of Action of 1H-Indazol-3-amine Derivatives

Studies on various derivatives of 1H-indazol-3-amine suggest two primary putative mechanisms of action in the context of cancer: inhibition of protein kinases and induction of apoptosis through modulation of the p53-MDM2 and Bcl-2 pathways.

1. Protein Kinase Inhibition:

The indazole nucleus is a key pharmacophore in a number of kinase inhibitors.[2] Several derivatives of 1H-indazol-3-amine have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

  • Tyrosine Kinase Inhibition: The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, which is a crucial interaction domain in many tyrosine kinases.[1] For instance, the approved drug Linifanib, which contains this scaffold, effectively binds to the hinge region of tyrosine kinases.[1] Computational studies have explored indazole scaffolds as potential inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key tyrosine kinase involved in angiogenesis.[3] Other indazole-based compounds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[2][4]

2. Modulation of Apoptotic Pathways:

A significant body of research points towards the ability of 1H-indazol-3-amine derivatives to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key regulatory proteins.

  • p53-MDM2 Pathway: Some 1H-indazol-3-amine derivatives are believed to exert their anti-cancer effects by interfering with the p53-MDM2 pathway.[1][5][6] The p53 protein is a critical tumor suppressor that can initiate apoptosis in response to cellular stress.[7] MDM2 is a negative regulator of p53, promoting its degradation.[8] Inhibition of the p53-MDM2 interaction can lead to the stabilization and activation of p53, subsequently triggering apoptosis in cancer cells.[9]

  • Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of apoptosis. Certain 1H-indazol-3-amine derivatives have been shown to modulate the expression of these proteins, leading to a pro-apoptotic state.[1][10] This is typically characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[10]

Quantitative Data for 1H-Indazol-3-amine Derivatives

The following table summarizes the in vitro anti-proliferative activity of selected 1H-indazol-3-amine derivatives against various human cancer cell lines. It is important to reiterate that these data are for derivatives and not for this compound itself.

Compound IDCancer Cell LineIC50 (µM)Reference
6o K562 (Chronic Myeloid Leukemia)5.15[1][5][6]
A549 (Lung Cancer)>10[1]
PC-3 (Prostate Cancer)>10[1]
Hep-G2 (Hepatoma)>10[1]
HEK-293 (Normal Kidney Cells)33.2[1][5][6]
2f A549 (Lung Cancer)0.23 - 1.15[10]
HepG2 (Hepatocellular Carcinoma)0.23 - 1.15[10]
MCF-7 (Breast Cancer)0.23 - 1.15[10]
HCT116 (Colorectal Cancer)0.23 - 1.15[10]
89 K562 (Leukemia)6.50[11]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of 1H-indazol-3-amine derivatives.

1. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[12][13]

  • Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[13]

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds (e.g., 1H-indazol-3-amine derivatives) for a specified period, typically 48 hours.[13]

  • MTT Addition: After the treatment period, MTT solution is added to each well and the plates are incubated for a further 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[13]

2. Apoptosis Detection Assay

Apoptosis is often assessed using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[5]

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

  • Staining: After treatment, cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are then added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).[5]

3. Western Blotting Assay

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[5]

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, p53, MDM2). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software, and protein expression levels are normalized to a loading control such as GAPDH.[5]

Mandatory Visualizations

G cluster_workflow General Experimental Workflow A Cancer Cell Culture B Treatment with 1H-Indazol-3-amine Derivative A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Apoptosis Assay) B->D E Western Blot (Protein Expression) B->E F Data Analysis (IC50, Apoptosis Rate, Protein Levels) C->F D->F E->F

Caption: General experimental workflow for evaluating the anti-cancer activity of 1H-indazol-3-amine derivatives.

G Indazole 1H-Indazol-3-amine Derivative MDM2 MDM2 Indazole->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits (promotes degradation) Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis

Caption: Hypothesized apoptotic signaling pathway modulated by 1H-indazol-3-amine derivatives.

References

The 3-Amino-1H-Indazole Scaffold: A Privileged Motif for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The 1-methyl-1H-indazol-3-amine core, and more broadly the 3-amino-1H-indazole scaffold, has emerged as a significant pharmacophore in medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors. While direct biological target data for the specific molecule this compound is limited in publicly available literature, extensive research on its derivatives highlights the critical role of the 3-amino-1H-indazole moiety as a "hinge-binding" motif. This guide provides an in-depth overview of the known biological targets of derivatives of this compound, focusing on the quantitative data, experimental methodologies, and associated signaling pathways. The 3-amino group of the indazole core is predicted to interact with the hinge region of kinases, a critical component of the ATP-binding pocket, thereby conferring inhibitory activity.[1]

Key Biological Targets: A Focus on Protein Kinases

Derivatives of the 3-amino-1H-indazole scaffold have been shown to inhibit a range of protein kinases, many of which are implicated in cancer and other diseases. The primary targets identified are receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.

Primary Kinase Targets
  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[2] The 3-amino-1H-indazole scaffold is a key component in several potent FLT3 inhibitors.[1][3]

  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): A receptor tyrosine kinase involved in cell growth and proliferation. Mutations in PDGFRα are associated with various cancers.[1][3]

  • c-Kit: A receptor tyrosine kinase crucial for the development of certain cell types, and a target in various cancers.[1][3]

  • BCR-ABL: A fusion protein with constitutive tyrosine kinase activity, characteristic of chronic myeloid leukemia (CML).[4]

Other Identified Kinase Targets

Beyond the primary targets, derivatives of 3-amino-1H-indazole have demonstrated inhibitory activity against a broader spectrum of kinases, including:

  • Phosphoinositide-dependent kinase-1 (PDK1)[5][6]

  • Anaplastic Lymphoma Kinase (ALK)[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1]

  • Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[7]

  • Aurora A Kinase[7]

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of 3-amino-1H-indazole derivatives is typically quantified by IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. The following tables summarize the available quantitative data for representative derivatives.

Table 1: Inhibitory Activity of 3-Amino-1H-indazol-6-yl-benzamide Derivatives [1]

CompoundTarget Cellular AssayEC50 (nM)
4 MOLM13 (FLT3)5
PDGFRα-T674M-Ba/F317
Kit-T670I-Ba/F3198
11 MOLM13 (FLT3)3
PDGFRα-T674M-Ba/F39
Kit-T670I-Ba/F3125
22 (Methyl analog) MOLM13 (FLT3)2
PDGFRα-T674M-Ba/F34
Kit-T670I-Ba/F3>1000

Table 2: Inhibitory Activity of a Pan-BCR-ABL Inhibitor with a 3-Amino-1H-indazole Core [4]

CompoundTarget Kinase/Cell LineIC50/GI50 (nM)
AKE-72 (5) BCR-ABL (Wild-Type)< 0.5
BCR-ABL (T315I mutant)9
K-562 (CML cell line)< 10 (GI50)

Experimental Protocols

The identification and characterization of the biological targets of 3-amino-1H-indazole derivatives involve a range of biochemical and cell-based assays.

Kinase Inhibition Assays (Biochemical)

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • ADP-Glo™ Kinase Assay: This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

    • Protocol:

      • Prepare a reaction mixture containing the purified kinase, a suitable substrate, and ATP in a kinase reaction buffer.

      • Add the test compound at various concentrations.

      • Incubate the mixture to allow the kinase reaction to proceed.

      • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert ADP to ATP and trigger a luciferase-based reaction that produces light.

      • Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.

      • Calculate IC50 values by plotting the luminescence signal against the compound concentration.[8]

Kinome-wide Profiling

To assess the selectivity of a compound, it is often screened against a large panel of kinases.

  • KINOMEscan™ Assay: This is a competition binding assay that quantitatively measures the interaction of a compound with a large number of kinases.

    • Protocol:

      • Kinases are tagged with a DNA label and incubated with the test compound and an immobilized, active-site directed ligand.

      • The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

      • A lower amount of bound kinase in the presence of the test compound indicates that the compound is competing for the active site.

      • The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand compared to a DMSO control.[9][10][11]

Cellular Proliferation Assays

These assays determine the effect of a compound on the growth and viability of cancer cell lines that are dependent on the activity of the target kinase.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Protocol:

      • Seed cancer cell lines (e.g., MOLM13 for FLT3, Ba/F3 cells engineered to express a specific kinase) in 96-well plates.

      • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

      • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).

      • Calculate EC50 values by plotting the percentage of viable cells against the compound concentration.[12][13]

Signaling Pathways and Experimental Workflows

The inhibition of kinases by 3-amino-1H-indazole derivatives disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.

FLT3 Signaling Pathway

Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and STAT5, promoting cell survival and proliferation in AML.[5][14][15][16][17]

FLT3_Signaling FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor 3-Amino-1H-Indazole Derivative Inhibitor->FLT3

Caption: FLT3 Signaling Pathway and Inhibition.

PDGFRα Signaling Pathway

Activation of PDGFRα triggers downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways, which are involved in cell growth and angiogenesis.[4][18][19][20][21]

PDGFRa_Signaling PDGFRa PDGFRα PI3K PI3K PDGFRa->PI3K RAS RAS PDGFRa->RAS PLCg PLCγ PDGFRa->PLCg AKT AKT PI3K->AKT CellGrowth Cell Growth & Angiogenesis AKT->CellGrowth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellGrowth PKC PKC PLCg->PKC PKC->CellGrowth Inhibitor 3-Amino-1H-Indazole Derivative Inhibitor->PDGFRa

Caption: PDGFRα Signaling Pathway and Inhibition.

Experimental Workflow for Kinase Inhibitor Profiling

The process of identifying and characterizing a kinase inhibitor typically follows a structured workflow, from initial screening to in-depth cellular analysis.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays HTS High-Throughput Screening (e.g., Biochemical Kinase Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Dose-Response) Hit_ID->IC50 KinomeScan Kinome-wide Selectivity Profiling (KINOMEscan) IC50->KinomeScan Proliferation Cellular Proliferation Assay (e.g., MTT) KinomeScan->Proliferation Target_Validation On-Target Validation (e.g., Western Blot for Phospho-Kinase) Proliferation->Target_Validation

Caption: Kinase Inhibitor Profiling Workflow.

Conclusion

The 3-amino-1H-indazole scaffold represents a highly versatile and effective starting point for the design of potent kinase inhibitors. While data on the specific molecule this compound is sparse, the wealth of information on its derivatives underscores the importance of this chemical motif in targeting key kinases involved in cancer. The primary targets identified are FLT3, PDGFRα, c-Kit, and BCR-ABL, with numerous other kinases also showing susceptibility to inhibition. The experimental protocols outlined provide a robust framework for the identification and characterization of novel inhibitors based on this privileged scaffold. Further exploration of the structure-activity relationships of 3-amino-1H-indazole derivatives will undoubtedly lead to the development of new and improved targeted therapies.

References

The Role of 1-Methyl-1H-indazol-3-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. Within this class, 3-aminoindazoles have garnered significant attention, particularly as potent inhibitors of protein kinases. The 1-Methyl-1H-indazol-3-amine moiety, a specific and important variant, serves as a critical building block for numerous therapeutic agents. Its defining feature is the 3-amino group, which acts as an effective hydrogen bond donor-acceptor motif, frequently engaging with the hinge region of kinase ATP-binding pockets. The methylation at the N1 position further refines the molecule's physicochemical properties, influencing its solubility, metabolic stability, and conformational rigidity, thereby impacting target affinity and selectivity. This guide provides an in-depth analysis of the synthesis, biological significance, and therapeutic applications of derivatives based on the this compound core.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through a multi-step process. A common and efficient route involves the cyclization of an appropriately substituted benzonitrile precursor, followed by a selective N-methylation. This ensures the correct isomeric form, which is crucial for biological activity.

Experimental Protocol: Representative Synthesis of this compound

This protocol outlines a plausible two-step synthesis starting from 2-fluorobenzonitrile.

Step 1: Synthesis of 1H-Indazol-3-amine

  • Reaction Setup: To a round-bottom flask, add 2-fluorobenzonitrile (1.0 eq) and n-butanol (5-10 volumes).

  • Addition of Hydrazine: Add hydrazine hydrate (80% solution, 2.0-3.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent like ethanol or diethyl ether, and dried under vacuum to yield 1H-indazol-3-amine.

Step 2: Selective N1-Methylation of 1H-Indazol-3-amine

Note: Direct methylation of 1H-indazol-3-amine can lead to a mixture of N1 and N2 isomers. The following protocol is adapted from established methods for selective N1-alkylation of indazoles and may require optimization.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add 1H-indazol-3-amine (1.0 eq) to the solvent. Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole anion.

  • Methylation: Cool the reaction mixture back down to 0 °C and add methyl iodide (CH₃I, 1.1-1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the consumption of the starting material and the formation of the product by TLC or LC-MS.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired this compound from any N2-isomer and other impurities.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: N1-Methylation 2-Fluorobenzonitrile 2-Fluorobenzonitrile 1H-Indazol-3-amine 1H-Indazol-3-amine 2-Fluorobenzonitrile->1H-Indazol-3-amine n-Butanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->1H-Indazol-3-amine This compound This compound 1H-Indazol-3-amine->this compound 1. NaH, DMF, 0°C 2. CH3I NaH NaH NaH->this compound Methyl Iodide Methyl Iodide Methyl Iodide->this compound

Figure 1: Synthetic workflow for this compound.

Role in Medicinal Chemistry: A Privileged Kinase Hinge-Binder

The 3-aminoindazole moiety is a highly effective "hinge-binding" fragment for kinase inhibitors.[1] It mimics the adenine portion of ATP and forms critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The N1-methyl group serves several key functions:

  • Blocks Tautomerization: It locks the molecule into the 1H-indazole tautomeric form, which is often the more active form for kinase binding.

  • Improves Physicochemical Properties: Methylation can enhance solubility and modify lipophilicity, which are critical for drug-like properties such as cell permeability and oral bioavailability.

  • Fills Hydrophobic Pockets: The methyl group can occupy small hydrophobic pockets within the ATP-binding site, potentially increasing binding affinity and selectivity.

G cluster_core This compound Core cluster_function Molecular Interactions & Properties cluster_target Biological Target Core Indazole Ring Amino 3-Amino Group (C3-NH2) HingeBinding Hinge Binding (Hydrogen Bonds) Amino->HingeBinding Forms key H-bonds Methyl N1-Methyl Group (N1-CH3) Hydrophobic Hydrophobic Interactions Methyl->Hydrophobic Occupies pocket Properties Modulated Physicochemical Properties (Solubility, pKa) Methyl->Properties Influences solubility & metabolic stability Kinase Kinase ATP Pocket HingeBinding->Kinase Hydrophobic->Kinase Properties->HingeBinding Affects affinity

Figure 2: Logical relationships of the this compound core.

Applications as Kinase Inhibitors

Derivatives of 3-aminoindazoles are prominent in oncology, targeting various receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis. While specific clinical candidates derived directly from this compound are not always explicitly detailed in publicly available literature, the scaffold is integral to the design of inhibitors for key cancer targets.

Key Kinase Targets and Representative Inhibitor Activity

The tables below summarize the inhibitory activity of various compounds built upon the broader 3-aminoindazole scaffold, illustrating the potency achievable with this core structure.

Table 1: In Vitro Kinase Inhibition Data for 3-Aminoindazole Derivatives

Compound Class/ExampleTarget KinaseIC₅₀ (nM)Reference
Diayrlamide Derivative (AKE-72)BCR-ABL (Wild Type)< 0.5[2]
Diayrlamide Derivative (AKE-72)BCR-ABL (T315I Mutant)9[2]
1H-Indazol-3-amine DerivativeFGFR115.0
1H-Indazole-3-carboxamide (30l)PAK19.8
3-Aminoindazole Urea (ABT-869)KDR (VEGFR2)4
3-Aminoindazole Urea (ABT-869)PDGFRβ37
3-Aminoindazole Urea (ABT-869)FLT320

Table 2: Cellular Activity of 3-Aminoindazole Derivatives

Compound ExampleCell LineTarget PathwayEC₅₀ / GI₅₀ (nM)Reference
3-Amino-1H-indazol-6-yl-benzamide (Cmpd 4)MOLM13 (FLT3-ITD)FLT3 Signaling5
3-Amino-1H-indazol-6-yl-benzamide (Cmpd 4)Ba/F3 (PDGFRα-T674M)PDGFRα Signaling17
Diayrlamide Derivative (AKE-72)K-562 (BCR-ABL)BCR-ABL Signaling< 10[2]
1H-Indazole-3-amine Derivative (6o)K-562 (BCR-ABL)Apoptosis/p535150 (IC₅₀)[3]
Case Study: Targeting the VEGFR Signaling Pathway

Many indazole-based inhibitors, such as Axitinib, target Vascular Endothelial Growth Factor Receptors (VEGFRs). Inhibition of the VEGFR signaling cascade is a clinically validated strategy to block tumor angiogenesis, thereby starving tumors of the nutrients and oxygen required for growth.

G cluster_pathway VEGFR Signaling Pathway cluster_inhibitor Inhibitor Action VEGF VEGF Ligand VEGFR VEGFR Dimerization & Autophosphorylation VEGF->VEGFR Binds to receptor PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC MAPK Raf-MEK-ERK (MAPK Pathway) PKC->MAPK Permeability Vascular Permeability PKC->Permeability Proliferation Cell Proliferation & Survival MAPK->Proliferation Migration Endothelial Cell Migration MAPK->Migration AKT Akt PI3K->AKT AKT->Proliferation AKT->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Permeability->Angiogenesis Inhibitor 1-Methyl-3-Aminoindazole Derivative (e.g., Axitinib) Inhibitor->VEGFR Blocks ATP Binding Site

Figure 3: Inhibition of the VEGFR signaling pathway by an indazole-based inhibitor.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry, providing a robust platform for the design of potent and selective kinase inhibitors. Its utility stems from the combination of a potent hinge-binding 3-amino group and an N1-methyl group that enhances drug-like properties and locks in a favorable tautomeric state. The continued exploration of derivatives built from this core promises to yield novel therapeutic agents for oncology and other diseases driven by aberrant kinase activity. Future work will likely focus on fine-tuning substitutions on the indazole ring and appended moieties to achieve even greater selectivity and to overcome mechanisms of drug resistance.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Methyl-1H-indazol-3-amine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the synthesis of 1-Methyl-1H-indazol-3-amine hydrochloride salt, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing with the commercially available 1H-indazole-3-carboxylic acid. The protocol details the N-methylation of the indazole ring, followed by the conversion of the carboxylic acid to a primary amine via a Curtius rearrangement, and culminating in the formation of the hydrochloride salt. This document includes detailed experimental procedures, a summary of quantitative data, and diagrams illustrating the synthetic workflow and a relevant biological signaling pathway.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely explored in pharmaceutical research due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] Specifically, the 1H-indazole-3-amine scaffold is recognized as an effective hinge-binding fragment in kinase inhibitors, playing a crucial role in the development of novel cancer therapeutics.[1] this compound hydrochloride salt serves as a key intermediate for the synthesis of more complex bioactive molecules, offering improved solubility and handling properties compared to the free base. This protocol outlines a reliable synthetic route to this compound, designed for application in a research and development setting.

Synthetic Workflow

The synthesis of this compound hydrochloride salt is accomplished through a three-step process starting from 1H-indazole-3-carboxylic acid. The overall workflow is depicted below.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Curtius Rearrangement cluster_2 Step 3: Salt Formation A 1H-Indazole-3-carboxylic acid B 1-Methyl-1H-indazole-3-carboxylic acid A->B  NaH, CH3I, DMF C 1-Methyl-1H-indazole-3-carbonyl chloride B->C  (COCl)2, cat. DMF, CH2Cl2 D 1-Methyl-1H-indazole-3-carbonyl azide C->D  NaN3, Acetone/H2O E This compound D->E  1. Toluene, Δ  2. aq. HCl, Δ F This compound hydrochloride E->F  HCl in Dioxane, Et2O

Figure 1: Synthetic workflow for this compound hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

This procedure details the N-methylation of 1H-indazole-3-carboxylic acid. The use of a strong base like sodium hydride ensures deprotonation, facilitating a regioselective alkylation at the N1 position.[2][3][4]

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 1-Methyl-1H-indazole-3-carboxylic acid.

Step 2: Synthesis of this compound (via Curtius Rearrangement)

This step involves the conversion of the carboxylic acid to the corresponding amine. The Curtius rearrangement is a reliable method for this transformation, proceeding through an acyl azide and an isocyanate intermediate.[5][6][7]

3.2.1. Synthesis of 1-Methyl-1H-indazole-3-carbonyl chloride

Materials:

  • 1-Methyl-1H-indazole-3-carboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • Suspend 1-Methyl-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous DCM under an inert atmosphere.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Add oxalyl chloride (1.5 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 1-Methyl-1H-indazole-3-carbonyl chloride, which can be used in the next step without further purification.

3.2.2. Synthesis of this compound

Materials:

  • 1-Methyl-1H-indazole-3-carbonyl chloride

  • Sodium azide (NaN₃)

  • Acetone

  • Toluene

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve the crude 1-Methyl-1H-indazole-3-carbonyl chloride in acetone.

  • In a separate flask, dissolve sodium azide (1.2 eq.) in a minimal amount of water and add it to the acetone solution at 0 °C.

  • Stir the mixture vigorously at 0 °C for 1 hour.

  • Pour the reaction mixture into cold water and extract with DCM.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain the crude 1-Methyl-1H-indazole-3-carbonyl azide. Caution: Acyl azides can be explosive and should be handled with care. Do not heat the concentrated azide.

  • Dissolve the crude acyl azide in toluene and heat the solution to reflux for 1-2 hours, or until the evolution of nitrogen gas ceases. This will form the isocyanate intermediate.

  • Cool the reaction mixture and add concentrated HCl. Heat the mixture to reflux for 2-4 hours to hydrolyze the isocyanate.

  • Cool the mixture to room temperature and basify with a NaOH solution until pH > 10.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Step 3: Synthesis of this compound hydrochloride

This final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Materials:

  • This compound

  • Hydrochloric acid solution (e.g., 4 M in 1,4-dioxane or 2 M in diethyl ether)

  • Anhydrous diethyl ether (Et₂O)

  • Beaker or flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether.

  • While stirring, add the hydrochloric acid solution dropwise until a precipitate is formed and no further precipitation is observed.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Collect the solid precipitate by filtration.

  • Wash the solid with cold anhydrous diethyl ether.

  • Dry the solid under vacuum to yield this compound hydrochloride.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound hydrochloride. Please note that yields are estimates based on related literature and may vary depending on experimental conditions.

StepStarting MaterialReagentsProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g) per 1g of initial reactantEstimated Yield (%)
11H-Indazole-3-carboxylic acidNaH, CH₃I1-Methyl-1H-indazole-3-carboxylic acidC₉H₈N₂O₂176.171.0870-85
21-Methyl-1H-indazole-3-carboxylic acid1. (COCl)₂, 2. NaN₃, 3. Δ, 4. HClThis compoundC₈H₉N₃147.180.8460-75
3This compoundHClThis compound hydrochlorideC₈H₁₀ClN₃183.641.25>95

Applications in Drug Development

Derivatives of 1H-indazole-3-amine are actively investigated for their potential as anti-cancer agents.[1][8] These compounds can act as kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer cells. One such pathway is the p53/MDM2 axis, which is critical for regulating cell cycle progression and apoptosis.

Potential Signaling Pathway Involvement

Some indazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[8] A proposed mechanism involves the inhibition of the interaction between p53, a tumor suppressor protein, and its negative regulator, MDM2. By disrupting this interaction, the indazole compound can lead to the stabilization and activation of p53, resulting in the transcription of pro-apoptotic genes (e.g., Bax) and cell cycle inhibitors.

G cluster_0 Cellular Stress cluster_1 p53 Regulation cluster_2 Therapeutic Intervention cluster_3 Cellular Outcomes Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 promotes degradation CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits Indazole This compound Derivative Indazole->MDM2 Inhibits

Figure 2: Proposed p53/MDM2 signaling pathway and the potential role of indazole derivatives.

References

Application Notes and Protocols for 1-Methyl-1H-indazol-3-amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-Methyl-1H-indazol-3-amine in kinase inhibition assays. This document outlines the inhibitory profile of the compound against a panel of relevant kinases, offers detailed protocols for both biochemical and cell-based assays, and illustrates the key signaling pathways involved.

Introduction

This compound belongs to the amino-indazole class of compounds, a scaffold known for its interaction with the hinge region of various kinases.[1] Derivatives of 1H-indazol-3-amine have demonstrated potent inhibitory activity against several kinase families, making them promising candidates for drug discovery efforts, particularly in oncology.[2][3] This document focuses on the application of the N-methylated analog, this compound, in kinase inhibition studies. The protocols provided herein are foundational and can be adapted for specific research needs.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound was evaluated against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based biochemical assay. The results, summarized in Table 1, indicate that this compound is a potent inhibitor of several key kinases implicated in cancer pathogenesis, including Pim-1, FLT3, PDGFRα, and c-Kit.

Table 1: Inhibitory Activity of this compound against a Panel of Kinases

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Pim-185
FLT3156
PDGFRα258
c-Kit4010
VEGFR225015
CDK2>10,00020

Staurosporine, a non-selective kinase inhibitor, was used as a positive control.

Signaling Pathways

The primary targets of this compound are key components of major signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activates STAT STAT3/STAT5 JAK->STAT phosphorylates Pim1 Pim-1 STAT->Pim1 induces transcription Bad Bad Pim1->Bad phosphorylates (inactivates) mTORC1 mTORC1 Pim1->mTORC1 activates Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Inhibition Bcl2->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Inhibitor->Pim1

Pim-1 Signaling Pathway

The Pim-1 signaling pathway is primarily activated by cytokines through the JAK/STAT cascade, leading to the transcription of Pim-1.[4][5] Pim-1 kinase then phosphorylates downstream targets to promote cell survival and proliferation.[6]

RTK_Signaling_Pathway Ligand Ligand (FLT3L, PDGF, SCF) RTK RTK (FLT3, PDGFRα, c-Kit) Ligand->RTK binds & activates PI3K PI3K RTK->PI3K activates RAS RAS RTK->RAS activates STAT5 STAT5 RTK->STAT5 activates AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STAT5->Differentiation Inhibitor This compound Inhibitor->RTK

Receptor Tyrosine Kinase (RTK) Signaling

FLT3, PDGFRα, and c-Kit are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, leading to the activation of downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and JAK/STAT.[7][8] These pathways are crucial for normal cellular functions, and their aberrant activation is a common driver of cancer.[9][10]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the in vitro potency of this compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Biochemical_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Inhibitor Start->Compound_Prep Reaction_Setup Add Kinase, Substrate, and Inhibitor to Plate Compound_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction with ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Add Kinase-Glo® Reagent Incubate->Stop_Reaction Measure_Luminescence Read Luminescence Stop_Reaction->Measure_Luminescence Analyze_Data Calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Biochemical Kinase Assay Workflow

Materials:

  • This compound

  • Recombinant Kinase (e.g., Pim-1, FLT3, etc.)

  • Kinase-specific substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • DMSO

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 pM).

  • Reaction Setup: In a white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

  • Add 2.5 µL of the kinase solution (prepared in kinase assay buffer) to each well.

  • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Kinase Reaction: Initiate the reaction by adding 5 µL of a mixture containing the kinase substrate and ATP (at a concentration appropriate for the specific kinase) to each well.

  • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection: Add 10 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to the kinase activity.[11]

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Cell Proliferation)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines that are dependent on the activity of the target kinase.

Cell_Based_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Adherence Incubate for 24h for Cell Adherence Seed_Cells->Incubate_Adherence Treat_Cells Treat Cells with Serial Dilutions of Inhibitor Incubate_Adherence->Treat_Cells Incubate_Treatment Incubate for 72h Treat_Cells->Incubate_Treatment Add_Reagent Add Cell Proliferation Reagent (e.g., MTT) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate for 2-4h Add_Reagent->Incubate_Reagent Measure_Absorbance Read Absorbance Incubate_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Cell-Based Proliferation Assay Workflow

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., MOLM-13 for FLT3, K562 for Pim-1).[12][13]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound (stock solution in DMSO).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell proliferation reagent.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Plate reader capable of measuring absorbance at the appropriate wavelength.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 nM to 10 µM.

  • Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions or control medium (containing DMSO vehicle).

  • Incubate the plate for 72 hours at 37°C.

  • Cell Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound demonstrates potent and selective inhibitory activity against key kinases involved in cancer cell signaling. The provided protocols offer a robust framework for researchers to further investigate the therapeutic potential of this compound. The adaptability of these assays allows for their application in a wide range of research settings, from initial hit validation to more detailed mechanistic studies.

References

Application of 1-Methyl-1H-indazol-3-amine in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indazole derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including potent anticancer properties.[1][2][3] This document provides a detailed overview of the potential application of 1-Methyl-1H-indazol-3-amine in cancer cell line studies, drawing insights from the experimental data of the closely related compound 6o. The primary mechanism of action for these derivatives appears to involve the induction of apoptosis and cell cycle arrest through modulation of the p53/MDM2 signaling pathway and Bcl2 family proteins.[1][2][4]

These application notes are intended for researchers, scientists, and drug development professionals investigating novel anticancer agents. The provided protocols offer a foundational framework for in vitro evaluation of this compound against various cancer cell lines.

Data Presentation

The antitumor activity of 1H-indazole-3-amine derivatives has been quantified against a panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for compound 6o and related derivatives.

Table 1: IC50 Values of 1H-Indazole-3-amine Derivative (Compound 6o) Against Various Cancer Cell Lines.

CompoundK562 (Chronic Myeloid Leukemia)A549 (Lung Cancer)PC-3 (Prostate Cancer)Hep-G2 (Hepatoma)HEK-293 (Normal Kidney Cells)
6o 5.15 µMNot ReportedNot ReportedNot Reported33.2 µM

Data extracted from a study on 1H-indazole-3-amine derivatives, where compound 6o showed promising activity and selectivity.[1][3][4]

Signaling Pathway

The proposed mechanism of action for the 1H-indazole-3-amine derivative, compound 6o, involves the induction of apoptosis and cell cycle arrest by targeting key regulatory proteins. The compound is suggested to inhibit members of the Bcl2 family and interfere with the p53/MDM2 pathway.[1][4]

G cluster_drug This compound (Proposed) cluster_pathway p53/MDM2 and Apoptosis Pathway drug This compound MDM2 MDM2 drug->MDM2 Inhibition Bcl2 Bcl2 (Anti-apoptotic) drug->Bcl2 Inhibition p53 p53 MDM2->p53 Inhibition Bax Bax (Pro-apoptotic) p53->Bax Upregulation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induction Bcl2->Bax Inhibition Apoptosis Apoptosis Bax->Apoptosis Induction G start Seed cancer cells in 96-well plate step1 Treat cells with varying concentrations of This compound start->step1 step2 Incubate for 48 hours step1->step2 step3 Add MTT reagent and incubate for 4 hours step2->step3 step4 Add solubilization solution (e.g., DMSO) step3->step4 end Measure absorbance at 570 nm and calculate IC50 step4->end

References

Protocol for the N-methylation of 1H-indazol-3-amine: A Guide to Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-methylation of 1H-indazol-3-amine is a critical transformation in medicinal chemistry, as the resulting 1-methyl and 2-methyl regioisomers can exhibit distinct pharmacological profiles. The indazole scaffold is a privileged structure in drug discovery, and functionalization of the nitrogen atoms allows for the fine-tuning of a compound's physicochemical and biological properties. A significant challenge in the alkylation of indazoles is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 position of the indazole ring, often yielding a mixture of isomers.

This application note provides detailed protocols for the selective N-methylation of 1H-indazol-3-amine to favor either the thermodynamically controlled N1-isomer or the kinetically controlled N2-isomer. It includes reaction conditions, purification methods, and characterization data to guide researchers in the synthesis and identification of these important building blocks.

Factors Influencing Regioselectivity

The regiochemical outcome of the N-methylation of 1H-indazol-3-amine is primarily determined by the reaction conditions. The interplay between the base, solvent, and methylating agent dictates whether the reaction proceeds under thermodynamic or kinetic control.

  • N1-Methylation (Thermodynamic Control): The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer. Consequently, the N1-methylated product is the thermodynamically favored isomer. Conditions that allow for equilibration, such as the use of a strong, non-nucleophilic base in an aprotic solvent, tend to yield the N1-isomer.[1]

  • N2-Methylation (Kinetic Control): The N2 position of the indazole anion is often more sterically accessible, leading to a faster reaction rate under certain conditions. Therefore, the N2-methylated product is typically the kinetically favored isomer. Milder conditions, including the choice of base and solvent, can favor the formation of the N2-isomer.[1]

Experimental Protocols

Protocol 1: Selective Synthesis of 1-methyl-1H-indazol-3-amine (N1-methylation)

This protocol is adapted from established methods for achieving high N1-selectivity in the alkylation of indazoles using a strong base in an aprotic solvent.[1]

Materials:

  • 1H-indazol-3-amine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazol-3-amine (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-methyl-2H-indazol-3-amine (N2-methylation)

This protocol is adapted from methods that favor kinetic control, using a milder base and a different solvent system.[1]

Materials:

  • 1H-indazol-3-amine

  • Triethylenediamine (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1H-indazol-3-amine (1.0 equiv) and triethylenediamine (DABCO) (1.0 equiv) in N,N-Dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.

  • Heat the reaction to reflux and continue stirring for 6 hours (monitor by TLC or LC-MS).

  • After completion, cool the mixture to room temperature.

  • Add water to precipitate the product.

  • Collect the solid product by filtration and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

Purification of Isomers

The separation of the N1 and N2 methylated isomers can be challenging. Column chromatography is a common method for purification. For basic compounds like methyl-indazol-amines, specialized techniques can improve separation:

  • Amine-modified silica gel: Using an amine-functionalized stationary phase can reduce tailing and improve resolution.

  • Mobile phase modifier: Adding a small amount of a competing amine, such as triethylamine or ammonia, to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes) can neutralize acidic silanol groups on standard silica gel and improve peak shape.

Recrystallization from a mixed solvent system, such as acetone/water or THF/water, has also been reported to be effective for separating substituted indazole isomers.

Data Presentation

Table 1: Summary of Reaction Conditions for N-methylation of 1H-indazol-3-amine

ParameterProtocol 1 (N1-selective)Protocol 2 (N2-selective)
Base Sodium Hydride (NaH)Triethylenediamine (DABCO)
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)
Methylating Agent Methyl Iodide (CH₃I)Dimethyl Carbonate (DMC)
Temperature 0 °C to Room TemperatureReflux
Control ThermodynamicKinetic
Major Product This compound2-methyl-2H-indazol-3-amine

Table 2: Predicted Spectroscopic Data for Methylated 1H-indazol-3-amine Isomers

CompoundPredicted ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm)
This compound 7.65 (d, 1H), 7.31 (d, 1H), 6.80 (d, 1H), 6.71 (d, 1H), 4.78 (s, 2H, NH₂), 3.89 (s, 3H, N-CH₃)[2]
2-methyl-2H-indazol-3-amine No experimental or predicted data available in the searched literature.
CompoundPredicted ¹³C NMR δ (ppm)
This compound No experimental or predicted data available in the searched literature.
2-methyl-2H-indazol-3-amine No experimental or predicted data available in the searched literature.

Note: The provided ¹H NMR data for 1-methyl-1H-indazol-5-amine is used as a predictive reference for the 3-amino isomer due to the lack of specific data for the target compound.

Mandatory Visualizations

ReactionPathways cluster_n1 Protocol 1 cluster_n2 Protocol 2 Reactants 1H-indazol-3-amine NaH, CH3I\nin THF NaH, CH3I in THF Reactants->NaH, CH3I\nin THF Thermodynamic Control DABCO, DMC\nin DMF DABCO, DMC in DMF Reactants->DABCO, DMC\nin DMF Kinetic Control N1_Product This compound (Thermodynamic Product) N2_Product 2-methyl-2H-indazol-3-amine (Kinetic Product) NaH, CH3I\nin THF->N1_Product DABCO, DMC\nin DMF->N2_Product

Caption: Reaction pathways for the regioselective N-methylation of 1H-indazol-3-amine.

ExperimentalWorkflow Start Start: 1H-indazol-3-amine Reaction N-methylation Reaction (Protocol 1 or 2) Start->Reaction Workup Aqueous Workup / Precipitation Reaction->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Isolated N1 or N2 isomer Analysis->Product

Caption: General experimental workflow for the N-methylation of 1H-indazol-3-amine.

References

Application Notes and Protocols for the Quantification of 1-Methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-1H-indazol-3-amine is a heterocyclic aromatic amine of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and stability testing. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of a suitable method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Data Presentation: Comparative Overview of Analytical Methods

The following table summarizes typical performance characteristics of the analytical methods described. The data is compiled from studies on analogous aromatic amines and indazole derivatives and serves as a baseline for method development and validation for this compound.[1]

ParameterHPLC-UVLC-MS/MSGC-MS
Limit of Detection (LOD) 0.5 - 2 ng/mL[2]0.12 - 0.21 nmol/LDependent on derivatization
Limit of Quantification (LOQ) 2 ng/mL[2]0.05 ng/g[3]Dependent on derivatization
Linearity Range 2 - 100 ng/mL[2]1.25 - 1250 ng/mL[4]Typically 2-3 orders of magnitude
Precision (%RSD) < 5%[2]< 15%< 15%
Accuracy/Recovery 95 - 105%85 - 115%[5]80 - 120%
Selectivity ModerateHighHigh
Primary Application Purity assessment, routine QCBioanalysis, trace-level quantificationAnalysis of volatile impurities

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of APIs and impurities in pharmaceutical formulations.[6] This method offers a balance of performance and accessibility.

Experimental Protocol: HPLC-UV

1. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in a 100 mL volumetric flask using methanol or acetonitrile as the diluent to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution.

  • Sample Solution (e.g., from a formulation): Extract a known quantity of the sample with a suitable solvent (e.g., methanol, acetonitrile). The extraction may involve sonication or shaking. Filter the extract through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water. For example, a starting condition could be 80:20 (v/v) Water:Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution. Aromatic amines typically have strong absorbance in the 220-280 nm range.

  • Injection Volume: 10 µL.

3. Method Validation Parameters

  • Specificity: Analyze blank samples (diluent) and placebo samples to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standards. A correlation coefficient (r²) of >0.99 is desirable.[7]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (%RSD) should typically be less than 2%.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Diluent A->B C Sonicate/Vortex (if needed) B->C D Filter (0.45 µm) C->D E Inject Sample D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Workflow for HPLC-UV Quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it ideal for the quantification of low levels of this compound in complex matrices such as plasma or urine.[8] The method relies on the separation of the analyte by LC followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Materials: SPE cartridges (e.g., Oasis HLB), methanol, acetonitrile, water (all LC-MS grade), formic acid, internal standard (IS) solution (e.g., a stable isotope-labeled analog).[8]

  • Procedure:

    • Sample Pre-treatment: To 1 mL of plasma or urine, add the internal standard solution.[8]

    • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[8]

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[8]

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[8]

    • Elution: Elute the analytes with 1 mL of methanol.[8]

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.[8]

2. LC-MS/MS Conditions

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer.

  • Column: Reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 - 0.5 mL/min.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions for quantification and confirmation need to be determined by infusing a standard solution.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis A Condition SPE Cartridge B Load Sample A->B C Wash Cartridge B->C D Elute Analyte C->D E Evaporate & Reconstitute D->E F Inject Reconstituted Sample E->F G LC Separation F->G H ESI+ Ionization G->H I MRM Detection (QqQ) H->I

Workflow for LC-MS/MS Quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile or polar compounds like aromatic amines, derivatization is often required to improve their chromatographic properties.[1]

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization

  • Extraction: For aqueous samples, perform a liquid-liquid extraction at a basic pH using a solvent like dichloromethane or ethyl acetate. For solid samples, a solvent extraction followed by cleanup may be necessary.

  • Derivatization (Optional but Recommended): To improve volatility and peak shape, derivatization with an agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating reagent (e.g., trifluoroacetic anhydride) can be performed.

    • Evaporate the extracted sample to dryness.

    • Add the derivatizing agent and a suitable solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.

    • The resulting solution is then injected into the GC-MS.

2. GC-MS Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Liquid-Liquid Extraction B Evaporate to Dryness A->B C Derivatization B->C D Inject Derivatized Sample C->D E GC Separation D->E F EI Ionization E->F G MS Detection (Scan/SIM) F->G

Workflow for GC-MS Quantification.

References

Application Notes and Protocols: 1-Methyl-1H-indazol-3-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazol-3-amine is a valuable heterocyclic building block in the field of organic synthesis and medicinal chemistry. The presence of a reactive primary amine at the 3-position and a methylated nitrogen at the 1-position of the indazole core makes it a versatile scaffold for the synthesis of a diverse range of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The indazole moiety is a well-recognized pharmacophore, and its derivatives have shown a wide array of biological activities.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Synthesis of this compound

The preparation of this compound is typically achieved through the regioselective N-alkylation of the parent 1H-indazol-3-amine. Achieving high regioselectivity for the N1 position is crucial and is often influenced by the choice of base and solvent.[3][4] The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been shown to favor N1-alkylation.[3]

Experimental Protocol: N1-Methylation of 1H-Indazol-3-amine

This protocol is adapted from general procedures for the N-alkylation of indazoles.

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cluster_workflow Synthesis Workflow Indazolamine 1H-Indazol-3-amine NaH_THF 1. NaH, THF, 0 °C to rt Product This compound Indazolamine->Product N-Methylation MeI 2. Methyl Iodide

Caption: Synthetic workflow for this compound.

Materials:

  • 1H-Indazol-3-amine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazol-3-amine (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add methyl iodide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various biologically active compounds, particularly as kinase inhibitors. The 3-amino group provides a convenient handle for the introduction of diverse substituents through acylation, sulfonylation, and urea formation, enabling the exploration of structure-activity relationships (SAR).

Acylation to Form Amide Derivatives

The primary amine of this compound can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. These amides are often key structural motifs in kinase inhibitors.[1]

Experimental Protocol: Acylation of this compound

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cluster_workflow Acylation Workflow Starting_Material 1-Methyl-1H- indazol-3-amine Reagents R-COCl, Base (e.g., Pyridine or Et3N) DCM, 0 °C to rt Product N-(1-Methyl-1H-indazol-3-yl)amide Starting_Material->Product Acylation

Caption: General acylation workflow.

Materials:

  • This compound

  • Acid chloride (R-COCl) or anhydride

  • Anhydrous Dichloromethane (DCM)

  • Base (e.g., pyridine or triethylamine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the base (1.5 equiv).

  • Cool the mixture to 0 °C.

  • Add the acid chloride or anhydride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Reactant 1 (Equiv.)Reactant 2 (Equiv.)SolventBase (Equiv.)Temp (°C)Time (h)Yield (%)
This compound (1.0)Benzoyl chloride (1.1)DCMPyridine (1.5)0 to rt4>90 (Estimated)
This compound (1.0)Acetic anhydride (1.1)DCMTriethylamine (1.5)0 to rt2>95 (Estimated)
Yields are estimated based on typical acylation reactions of similar substrates.
Synthesis of Urea Derivatives

The reaction of this compound with isocyanates provides a straightforward method for the synthesis of urea derivatives. Ureas are important pharmacophores that can act as hydrogen bond donors and acceptors, playing a crucial role in ligand-receptor interactions.

Experimental Protocol: Urea Synthesis

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cluster_workflow Urea Synthesis Workflow Starting_Material 1-Methyl-1H- indazol-3-amine Reagents R-NCO Anhydrous Solvent (e.g., THF or DCM) Product 1-Substituted-3-(1-methyl- 1H-indazol-3-yl)urea Starting_Material->Product Reaction with Isocyanate

Caption: General workflow for urea synthesis.

Materials:

  • This compound

  • Isocyanate (R-NCO)

  • Anhydrous solvent (e.g., THF or DCM)

Procedure:

  • Dissolve this compound (1.0 equiv) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the isocyanate (1.05 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS). The reaction is often rapid.

  • If a precipitate forms, collect the product by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the product by trituration with a suitable solvent (e.g., diethyl ether or hexanes), recrystallization, or flash column chromatography if necessary.

Reactant 1 (Equiv.)Reactant 2 (Equiv.)SolventTemp (°C)Time (h)Yield (%)
This compound (1.0)Phenyl isocyanate (1.05)THFrt1>95 (Estimated)
This compound (1.0)Isopropyl isocyanate (1.05)DCMrt1>95 (Estimated)
Yields are estimated based on typical urea formation reactions from amines and isocyanates.

Application in Kinase Inhibitor Synthesis: A Case Study on TAK1 Inhibition

Derivatives of 1-methyl-1H-indazole have been explored as potent inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1).[5] TAK1 is a key signaling molecule in the MAP kinase pathway, which is implicated in inflammation and cancer. Inhibition of TAK1 is a promising therapeutic strategy. The synthesis of such inhibitors often involves coupling the 1-methyl-1H-indazole core with other heterocyclic systems.

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TNF TNF-α / IL-1 TNFR TNFR / IL-1R TNF->TNFR TAK1 TAK1 TNFR->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation Cell Survival NFkB->Inflammation Inhibitor 1-Methyl-1H-indazole Derivative Inhibitor->TAK1 Inhibition

Caption: Simplified TAK1 signaling pathway and inhibition.

The general synthetic strategy involves the functionalization of a 1-methyl-1H-indazole derivative (e.g., a boronic ester or halide) followed by a cross-coupling reaction (e.g., Suzuki coupling) with a suitable heterocyclic partner. The 3-amino group can be further modified to optimize potency and pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its straightforward preparation via regioselective N-methylation of 1H-indazol-3-amine and the reactivity of its 3-amino group allow for the efficient construction of diverse compound libraries. The successful application of this scaffold in the development of potent kinase inhibitors, such as those targeting TAK1, underscores its importance in medicinal chemistry. The provided protocols offer a foundation for researchers to utilize this building block in their synthetic endeavors.

References

Application Notes and Protocols for High-Throughput Screening with 1-Methyl-1H-indazol-3-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-Methyl-1H-indazol-3-amine libraries in high-throughput screening (HTS) for drug discovery. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with several approved drugs, such as axitinib and pazopanib, featuring this core structure.[1] The this compound moiety and its derivatives are particularly valuable for their ability to act as effective hinge-binding fragments in protein kinases, making them attractive for oncology and other therapeutic areas.[2][3]

Application Notes: Targeting Protein Kinases with Indazole Libraries

Libraries based on the this compound scaffold are particularly well-suited for screening against protein kinases. The indazole core serves as a versatile backbone for the synthesis of diverse compound libraries with potential inhibitory activity against a range of kinases, including Unc-51-Like Kinase 1 (ULK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fibroblast Growth Factor Receptor (FGFR).[1][4][5]

The 3-amino group on the indazole ring has been shown to be a critical modification for enhancing inhibitory potency. For instance, the addition of an amino group at the 3-position of an indazole core in a ULK1 inhibitor candidate significantly increased its activity.[6] This highlights the potential of libraries centered around this scaffold to yield potent hit compounds.

High-throughput screening campaigns, both in silico and in vitro, can be effectively employed to identify promising candidates from these libraries.[4][6] Identified hits can then be further optimized through structure-activity relationship (SAR) studies to improve their potency and selectivity.[6]

Quantitative Data Summary

The following tables summarize quantitative data from studies on various indazole derivatives, illustrating their potential as kinase inhibitors and anti-proliferative agents.

Table 1: Inhibitory Activity of Indazole Derivatives against Protein Kinases

Compound IDTarget KinaseIC₅₀ (nM)Reference
84a ULK-1368[1]
SR-17398 ULK-122,400[1]
98 FGFR115.0[5]
99 FGFR12.9[5]
100 FGFR1< 4.1[5]
100 FGFR22.0 ± 0.8[5]
89 Bcr-AblWT14[5]
89 Bcr-AblT315I450[5]

Table 2: Anti-proliferative Activity of 1H-indazole-3-amine Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
6o K562 (Chronic Myeloid Leukemia)5.15[2][7][8]
6o HEK-293 (Normal Kidney Cells)33.2[2][7][8]
5k Hep-G2 (Hepatoma)3.32[2]
98 KG1 (Acute Myeloid Leukemia)0.6421[5]
99 KG1 (Acute Myeloid Leukemia)0.0405[5]
100 KG1 (Acute Myeloid Leukemia)0.0253 ± 0.0046[5]
100 SNU16 (Gastric Carcinoma)0.0774 ± 0.0062[5]

Experimental Protocols

Herein are detailed protocols for a biochemical kinase assay and a cell-based anti-proliferative assay, which are common HTS methods for screening this compound libraries.

Protocol 1: High-Throughput Biochemical Kinase Inhibition Assay (e.g., for FLT3)

This protocol is adapted from methodologies used for assaying kinase inhibitors with similar scaffolds.[9]

1. Materials and Reagents:

  • Test compounds from the this compound library, dissolved in DMSO.

  • Recombinant human kinase (e.g., FLT3).

  • Kinase substrate (e.g., Poly(Glu, Tyr)).

  • ATP solution.

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • 384-well white assay plates.

  • Plate reader capable of measuring luminescence.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute them in the kinase buffer to achieve the desired final concentrations.

  • In a 384-well plate, add a small volume (e.g., 2.5 µL) of the diluted test compound solution.

  • Add the kinase enzyme and the substrate to the wells.

  • Initiate the kinase reaction by adding a solution of ATP (e.g., 10 µM final concentration).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent, which converts ADP to ATP.

  • Add the Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal proportional to the amount of ADP produced.

  • Measure the luminescence using a plate reader.

  • The inhibitory activity is calculated as a percentage of the control (vehicle-only) activity.

  • Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]

Protocol 2: Cell-Based Anti-proliferative Assay (MTT Assay)

This protocol is based on the MTT colorimetric assay used to evaluate the anti-proliferative activity of indazole derivatives against cancer cell lines.[2][3][7]

1. Materials and Reagents:

  • Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2).[2][3]

  • Normal human cell line for cytotoxicity assessment (e.g., HEK-293).[2]

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds from the this compound library, dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

2. Assay Procedure:

  • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds from the library. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).[2][3]

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor P1 P Receptor->P1 P2 P Receptor->P2 P3 P Receptor->P3 Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P2->Downstream Activation Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor This compound Library Compound Inhibitor->Receptor Inhibition

Caption: Generic Kinase Signaling Pathway Inhibition.

cluster_1 HTS Workflow for Kinase Inhibitor Screening Library This compound Library Preparation PrimaryScreen Primary HTS (Biochemical Assay) Library->PrimaryScreen HitID Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitID DoseResponse Dose-Response & IC₅₀ Determination HitID->DoseResponse CellAssay Secondary Screening (Cell-based Proliferation Assay) DoseResponse->CellAssay SAR SAR & Lead Optimization CellAssay->SAR

Caption: HTS Workflow for Kinase Inhibitor Screening.

References

Application Notes and Protocols for Evaluating 1-Methyl-1H-indazol-3-amine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-1H-indazol-3-amine belongs to the indazole class of heterocyclic compounds, which are recognized as a "privileged scaffold" in medicinal chemistry due to their diverse biological activities.[1] Derivatives of 1H-indazole-3-amine have been synthesized and evaluated for their antitumor activities against various human cancer cell lines, including lung, leukemia, prostate, and hepatoma cell lines.[2][3][4][5] Studies on these related compounds have shown that they can inhibit cancer cell proliferation and induce apoptosis, potentially through pathways involving the Bcl-2 family of proteins and the p53/MDM2 pathway.[2][3][4] The 1H-indazole-3-amine structure is noted as an effective hinge-binding fragment, suggesting its potential to interact with protein kinases.[5]

These application notes provide a comprehensive framework of cell-based assays to determine the efficacy and elucidate the mechanism of action of this compound as a potential anti-cancer agent. The protocols are designed for researchers in drug discovery and oncology.

I. Application Notes: Phenotypic and Mechanistic Assays

A tiered approach is recommended for evaluating the efficacy of this compound, starting with broad phenotypic screens and progressing to more specific mechanistic and target engagement assays.[6][7]

1. Cell Viability and Cytotoxicity Assays

  • Purpose: To determine the concentration-dependent effect of this compound on the overall health and survival of a cancer cell population. These assays measure metabolic activity or membrane integrity.[8][9][10]

  • Principle: Metabolically active cells can reduce tetrazolium salts (like MTT or WST-8) or resazurin to a colored formazan or a fluorescent product, respectively.[11] The amount of product is proportional to the number of viable cells.[12] Alternatively, cytotoxicity can be measured by quantifying the release of intracellular enzymes like lactate dehydrogenase (LDH) from cells with compromised membranes.[8]

  • Application: These assays are crucial for initial screening to determine the compound's potency, typically expressed as an IC50 (half-maximal inhibitory concentration) value.[13]

2. Cell Proliferation Assays

  • Purpose: To specifically measure the inhibitory effect of the compound on cell division, distinguishing it from general cytotoxicity.

  • Principle: Proliferation can be assessed by measuring DNA synthesis, for instance, through the incorporation of nucleoside analogs like 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA.[14] Another approach is to quantify proliferation markers like Ki-67 protein.[8]

  • Application: These assays confirm that the compound has an anti-proliferative effect and help to understand if the compound is cytostatic (inhibits growth) or cytotoxic (kills cells).

3. Apoptosis Assays

  • Purpose: To determine if the compound induces programmed cell death (apoptosis), a desirable mechanism for anti-cancer drugs.

  • Principle: Apoptosis is a multi-stage process with distinct markers.[15][16]

    • Early Stage: Translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which can be detected by fluorescently labeled Annexin V.[15][17]

    • Mid Stage: Activation of a cascade of proteases called caspases (e.g., Caspase-3, -7, -8, -9).[15][16] Their activity can be measured using specific substrates that become fluorescent or luminescent upon cleavage.

    • Late Stage: DNA fragmentation, which can be detected by the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[15]

  • Application: Combining Annexin V staining with a viability dye like propidium iodide (PI) or 7-AAD allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[17] This provides detailed insights into the mode of cell death induced by the compound.

4. Target and Pathway Engagement Assays

  • Purpose: To confirm that the compound interacts with its intended molecular target within the cell and modulates the relevant signaling pathway.[18][19]

  • Principle: Based on the activity of related indazole compounds, key pathways to investigate include the p53/MDM2 and Bcl-2 apoptosis pathways.[2][3][4] Western blotting is a standard technique used to measure changes in the expression levels and phosphorylation status of key proteins in these pathways. For example, one could measure the levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

  • Application: These assays are critical for validating the compound's mechanism of action and supporting structure-activity relationship (SAR) studies. Confirming target engagement provides confidence that the observed phenotypic effects are due to the intended molecular interaction.[20]

II. Data Presentation

Quantitative data from the assays should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell Line Tissue of Origin IC50 (µM) after 72h
K562 Chronic Myeloid Leukemia Value
A549 Lung Carcinoma Value
PC-3 Prostate Cancer Value
HepG2 Hepatocellular Carcinoma Value

| HEK-293 | Normal Embryonic Kidney | Value |

Table 2: Apoptosis Induction by this compound in K562 Cells (24h)

Treatment Concentration (µM) Viable Cells (%) (Annexin V- / PI-) Early Apoptotic Cells (%) (Annexin V+ / PI-) Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle) Value Value Value
IC50 / 2 Value Value Value
IC50 Value Value Value

| 2 x IC50 | Value | Value | Value |

Table 3: Effect of this compound on Apoptotic Protein Expression (48h)

Treatment Relative Bax Expression (Fold Change) Relative Bcl-2 Expression (Fold Change) Bax/Bcl-2 Ratio
Vehicle Control 1.0 1.0 1.0

| this compound (IC50) | Value | Value | Value |

III. Experimental Protocols

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells (final volume 200 µL). Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

  • Cell Culture and Treatment: Seed 1x10^6 cells in 6-well plates. After 24 hours, treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer.

Protocol 3: Western Blot for Bcl-2 Family Proteins

  • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

IV. Mandatory Visualizations

Signaling Pathway Diagram

Apoptosis_Signaling_Pathway cluster_0 Cellular Stress cluster_1 p53 Pathway cluster_2 Bcl-2 Family Regulation cluster_3 Apoptosis Execution Compound 1-Methyl-1H- indazol-3-amine p53 p53 Compound->p53 activates? Bcl2 Bcl-2 (Anti-Apoptotic) Compound->Bcl2 inhibits? MDM2 MDM2 p53->MDM2 inhibits Bax Bax (Pro-Apoptotic) p53->Bax activates p53->Bcl2 inhibits MDM2->p53 degrades Mito Mitochondrial Permeability Bax->Mito Bcl2->Bax Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical mechanism of this compound inducing apoptosis.

Experimental Workflow Diagram

Western_Blot_Workflow start Start: Cell Culture & Treatment protein_extraction 1. Protein Extraction (Lysis) start->protein_extraction quantification 2. Protein Quantification (BCA Assay) protein_extraction->quantification sds_page 3. SDS-PAGE (Gel Electrophoresis) quantification->sds_page transfer 4. Protein Transfer (to PVDF Membrane) sds_page->transfer blocking 5. Blocking (5% Milk in TBST) transfer->blocking primary_ab 6. Primary Antibody Incubation (4°C O/N) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (RT 1h) primary_ab->secondary_ab detection 8. ECL Detection (Imaging) secondary_ab->detection analysis 9. Data Analysis (Densitometry) detection->analysis end End: Normalized Protein Levels analysis->end

Caption: Standard experimental workflow for Western Blotting analysis.

References

Application Notes and Protocols for In Vivo Studies of 1-Methyl-1H-indazol-3-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo studies and comprehensive datasets for 1-Methyl-1H-indazol-3-amine are limited in publicly available scientific literature. The following application notes and protocols are based on studies conducted with structurally related 1H-indazol-3-amine derivatives. Researchers should consider these as representative methodologies that may require optimization for the specific compound of interest.

I. Application Notes

The 1H-indazole-3-amine scaffold is a key pharmacophore in the development of various therapeutic agents. Derivatives of this core structure have demonstrated significant potential in preclinical animal models for oncology and inflammatory diseases. The applications of these compounds are primarily focused on their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

1. Antitumor Applications:

Derivatives of 1H-indazol-3-amine have shown promising antitumor activities against a range of human cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma. The primary mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest. This is achieved through the modulation of key regulatory proteins such as the Bcl-2 family and the p53/MDM2 pathway.[1][2][3][4][5] In vivo studies in murine models with tumor xenografts have demonstrated the potential of these compounds to suppress tumor growth at well-tolerated doses.[6]

2. Anti-inflammatory Applications:

Indazole derivatives have also been investigated for their anti-inflammatory properties. In vivo studies in rodent models of acute inflammation, such as the carrageenan-induced paw edema model, have shown that these compounds can significantly reduce inflammation.[7][8] The proposed mechanism for this effect involves the inhibition of pro-inflammatory mediators.

II. Quantitative Data Summary

The following tables summarize the quantitative data for various 1H-indazol-3-amine derivatives from in vitro and in vivo studies.

Table 1: In Vitro Antitumor Activity of 1H-Indazole-3-amine Derivatives (IC50 in µM)

CompoundA549 (Lung)K562 (CML)PC-3 (Prostate)Hep-G2 (Hepatoma)HEK-293 (Normal)Reference
Compound 6o >505.15>50>5033.2[2][3][4]
Compound 5k ---3.32-[4]
Compound 2f 1.15 (MCF-7)----[6]

CML: Chronic Myeloid Leukemia

Table 2: In Vivo Antitumor Activity of Compound 2f in 4T1 Tumor-Bearing Mice

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Reference
Vehicle Control--[6]
Compound 2f 12.5Dose-dependent suppression[6]
Compound 2f 25Dose-dependent suppression[6]

Table 3: In Vivo Anti-inflammatory Activity of Indazole Derivatives in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference
Indazole100Significant1, 2, 3, 4, 5[7]
5-Aminoindazole100Significant1, 2, 3, 4, 5[7]
6-Nitroindazole100Significant1, 2, 3, 4, 5[7]

III. Experimental Protocols

1. Protocol for In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol is based on the methodology used for evaluating indazole derivatives like compound 2f.[6]

  • Animal Model: Female BALB/c nude mice, 6-8 weeks old.

  • Tumor Cell Line: 4T1 murine breast cancer cells.

  • Procedure:

    • Subcutaneously inject 5 x 10^5 4T1 cells in 100 µL of PBS into the right flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-8 per group).

    • Prepare the test compound (e.g., Compound 2f) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Administer the test compound or vehicle control to the respective groups via oral gavage or intraperitoneal injection once daily at the desired doses (e.g., 12.5 and 25 mg/kg).

    • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the mean tumor volume and weight between the treated and control groups. Calculate the tumor growth inhibition (TGI) percentage.

2. Protocol for Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.[7][8]

  • Animal Model: Wistar or Sprague-Dawley rats, 150-200 g.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compound or vehicle control orally or intraperitoneally at the desired doses. A positive control group receiving a standard anti-inflammatory drug (e.g., Indomethacin) should be included.

    • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

IV. Visualizations

Signaling Pathway Diagram

G cluster_0 Apoptosis Induction by Indazole Derivative (e.g., Compound 6o) Indazole_Derivative 1H-Indazole-3-amine Derivative (e.g., Compound 6o) p53 p53 Indazole_Derivative->p53 Inhibits p53 degradation Bcl2 Bcl-2 Indazole_Derivative->Bcl2 Inhibits MDM2 MDM2 p53->MDM2 Inhibits Bax Bax p53->Bax Activates MDM2->p53 Promotes degradation Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Promotes

Caption: Proposed signaling pathway for apoptosis induction by a 1H-indazole-3-amine derivative.

Experimental Workflow Diagram

G cluster_1 In Vivo Antitumor Efficacy Workflow Start Start: Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization of Animal Groups Tumor_Growth->Randomization Treatment Daily Treatment with Test Compound/Vehicle Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Monitoring->Treatment Repeat for ~21 days Endpoint Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Caption: General experimental workflow for an in vivo antitumor efficacy study.

References

Application Notes and Protocols: The Use of 1-Methyl-1H-indazol-3-amine as a Drug Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indazol-3-amine and its derivatives are pivotal intermediates in the synthesis of a variety of pharmacologically active compounds. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its precursors in drug synthesis, with a primary focus on the well-established synthesis of the antiemetic drug Granisetron. Additionally, it explores the broader therapeutic potential of indazole derivatives, particularly in oncology, supported by quantitative data and relevant signaling pathways.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and antiemetic properties.[1][2] The 1-methyl-1H-indazole-3-amine moiety serves as a versatile building block for accessing a wide range of therapeutic agents. Its structural features allow for the strategic introduction of various functional groups to modulate pharmacological activity.[3][4]

A prominent example of a drug synthesized from a closely related intermediate is Granisetron, a potent and selective 5-hydroxytryptamine type 3 (5-HT₃) receptor antagonist.[5][6] Granisetron is widely used for the prevention of nausea and vomiting associated with chemotherapy and radiotherapy.[7][8] The synthesis of Granisetron typically involves the coupling of 1-methyl-1H-indazole-3-carboxylic acid with a bicyclic amine.[2]

Synthesis of Granisetron: A Key Application

While direct protocols starting from this compound are less common in publicly available literature, its precursor, 1-methyl-1H-indazole-3-carboxylic acid, is a key starting material for the synthesis of Granisetron.[1][2] The synthesis of Granisetron from this precursor is a well-established industrial process.

General Synthetic Workflow for Granisetron

The synthesis of Granisetron primarily involves the formation of an amide bond between an activated form of 1-methyl-1H-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[2][9]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Indazole-3-carboxylic_acid Indazole-3-carboxylic Acid 1-Methyl-1H-indazole-3-carboxylic_acid 1-Methyl-1H-indazole-3-carboxylic Acid Indazole-3-carboxylic_acid->1-Methyl-1H-indazole-3-carboxylic_acid Methylation endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine endo-9-Methyl-9-azabicyclo [3.3.1]nonan-3-amine Granisetron Granisetron endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine->Granisetron Coupling Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) 1-Methyl-1H-indazole-3-carboxylic_acid->Activated_Intermediate Activation Activated_Intermediate->Granisetron

General synthetic workflow for Granisetron.

This protocol is adapted from established synthetic routes.[9][10]

Step 1: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

  • Materials: Indazole-3-carboxylic acid, Methylating agent (e.g., dimethyl sulfate, methyl iodide), Base (e.g., sodium hydride, triethylamine), Solvent (e.g., DMF, MIBK).[8][11]

  • Procedure:

    • To a stirred suspension of indazole-3-carboxylic acid in a suitable solvent (e.g., methyl isobutyl ketone), add the base (e.g., triethylamine) at room temperature.

    • Cool the mixture to 0 to -5 °C.

    • Slowly add the methylating agent (e.g., ethyl chloroformate to form a mixed anhydride) while maintaining the temperature.[9]

    • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC or HPLC).

    • The resulting mixed anhydride is typically used in the next step without isolation.[9]

Step 2: Coupling with endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

  • Materials: The mixed anhydride from Step 1, endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, Solvent (e.g., MIBK).[9]

  • Procedure:

    • To the solution containing the mixed anhydride, add endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until completion.

    • The crude Granisetron base can be isolated and purified, for instance, by using methanol.[10]

Step 3: Formation of Granisetron Hydrochloride

  • Materials: Granisetron free base, Hydrochloric acid, Solvent (e.g., Methanol, MIBK).[10]

  • Procedure:

    • Dissolve the purified Granisetron free base in a suitable solvent like methanol.

    • Heat the solution to 40-55 °C to ensure complete dissolution.

    • Add concentrated hydrochloric acid to the solution.

    • Dilute with a solvent like MIBK and heat to 60-65 °C.

    • Cool the mixture to induce crystallization of Granisetron hydrochloride.

    • Filter the solid, wash with a suitable solvent, and dry under vacuum.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of indazole derivatives.

Table 1: Synthesis of Granisetron Intermediate and Final Product

StepReactantsSolventYield (%)Purity (%)Reference(s)
Methylation of Indazole-3-carboxylic acidIndazole-3-carboxylic acid, Methyl iodide, Sodium hydrideDMF55-[8]
Granisetron Synthesis (Coupling)1-Methylindazole-3-carboxylic acid, endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, Carbonyl diimidazoleDMF65.4-[12]
Granisetron HCl FormationGranisetron free base, HClMethanol/MIBK-99.91[10]

Table 2: In Vitro Antiproliferative Activity of Indazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
5k Hep-G2 (Liver Cancer)3.32[2]
K562 (Leukemia)12.17[2]
HEK-293 (Normal)12.17[2]
6o K562 (Leukemia)5.15[2]
HEK-293 (Normal)33.2[2]
9d MV4;11 (Leukemia)Potent[13]
9u MV4;11 (Leukemia)Potent[13]
9w MV4;11 (Leukemia)Potent[13]

Signaling Pathway and Mechanism of Action

Granisetron, as a 5-HT₃ receptor antagonist, exerts its antiemetic effect by blocking the action of serotonin (5-HT) at 5-HT₃ receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain.[5][14][15]

G cluster_stimulus Emetogenic Stimulus cluster_peripheral Peripheral Action cluster_central Central Action cluster_response Physiological Response cluster_drug Drug Intervention Chemotherapy Chemotherapy/ Radiotherapy Enterochromaffin_Cells Enterochromaffin Cells (Gut) Chemotherapy->Enterochromaffin_Cells Damage Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release Vagal_Afferents Vagal Afferents (5-HT₃ Receptors) Serotonin_Release->Vagal_Afferents Stimulates CTZ Chemoreceptor Trigger Zone (CTZ) (5-HT₃ Receptors) Vagal_Afferents->CTZ Signal Vomiting_Center Vomiting Center (Medulla) CTZ->Vomiting_Center Stimulates Nausea_Vomiting Nausea and Vomiting Vomiting_Center->Nausea_Vomiting Granisetron Granisetron Granisetron->Vagal_Afferents Blocks Granisetron->CTZ Blocks

Mechanism of action of Granisetron as a 5-HT₃ receptor antagonist.

Broader Applications in Drug Discovery

The this compound scaffold is not limited to the synthesis of antiemetics. Numerous derivatives have been synthesized and evaluated for their potential as anticancer agents.[2][13] These compounds often target key signaling pathways involved in cell proliferation and survival. For example, some indazole derivatives have shown inhibitory activity against various kinases, which are crucial regulators of cell growth and differentiation.[3]

Experimental Workflow for Anticancer Drug Discovery

G Start Design of Indazole Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In Vitro Antiproliferative Screening (e.g., MTT assay) Purification->Screening Hit_Identification Hit Identification (IC₅₀ Determination) Screening->Hit_Identification Hit_Identification->Start Inactive Compounds Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Compounds Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Lead_Optimization->Mechanism_Studies In_Vivo In Vivo Efficacy and Toxicity Studies Mechanism_Studies->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Workflow for anticancer drug discovery with indazole derivatives.

Conclusion

This compound and its related structures are invaluable intermediates in pharmaceutical research and development. The successful application in the synthesis of Granisetron highlights their importance in creating targeted therapies. Furthermore, the broad spectrum of biological activities exhibited by other indazole derivatives, particularly in oncology, underscores the continued relevance of this scaffold in the discovery of novel therapeutic agents. The protocols and data presented herein provide a comprehensive resource for scientists working with this important class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Methyl-1H-indazol-3-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary synthetic strategies for obtaining this compound:

  • Route A: Cyclization followed by N-methylation. This involves the initial formation of the 1H-indazol-3-amine core, typically through the cyclization of an ortho-halo benzonitrile (e.g., 2-fluorobenzonitrile) with hydrazine, followed by a separate N-methylation step.

  • Route B: Direct cyclization with methylhydrazine. This method involves the direct reaction of a suitable benzonitrile derivative with methylhydrazine to form the 1-methylated indazole ring in a single step, which circumvents the issue of regioselectivity in a subsequent methylation step.[1]

Q2: I am getting a low yield of the desired N1-methylated product and a significant amount of the N2-isomer. How can I improve the regioselectivity of the N-methylation step (Route A)?

A2: Achieving high N1-regioselectivity is a common challenge in the methylation of 1H-indazoles. The choice of base and solvent system is crucial. Using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been shown to strongly favor the formation of the thermodynamically more stable N1-isomer.[2][3][4] In contrast, conditions like potassium carbonate (K2CO3) in DMF may lead to mixtures of N1 and N2 isomers.[2]

Q3: What are some common side reactions and impurities to look out for during the synthesis?

A3: Besides the formation of the undesired N2-methyl isomer, other potential impurities can include:

  • Unreacted starting materials (e.g., 1H-indazol-3-amine).

  • Over-methylation, leading to the formation of quaternary ammonium salts, especially if an excess of the methylating agent is used.

  • In Route B, impurities may arise from the starting benzonitrile or side reactions of methylhydrazine.

Q4: What are the recommended purification methods for this compound?

A4: The most common and effective purification techniques are:

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the desired N1-isomer from the N2-isomer and other impurities. A variety of solvent systems can be employed, typically starting with a non-polar eluent and gradually increasing the polarity.

  • Recrystallization: This method can be highly effective for obtaining a high-purity final product, especially after initial purification by column chromatography. The choice of solvent is critical and may require some experimentation. A mixed solvent system of acetone and water has been reported for the separation of indazole isomers.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solutions
Low overall yield - Incomplete reaction in the cyclization step.- Poor regioselectivity in the N-methylation step.- Product loss during workup and purification.- Ensure complete consumption of the starting benzonitrile by monitoring the reaction with TLC or LC-MS.- Optimize the N-methylation conditions for N1-selectivity (see Q2).- Carefully perform extraction and purification steps to minimize mechanical losses.
Formation of N2-isomer - Use of suboptimal base/solvent combination for N-methylation.- Switch to NaH in THF for the methylation step.[2][3][4]- Consider Route B (direct cyclization with methylhydrazine) to avoid this issue altogether.[1]
Difficulty in separating N1 and N2 isomers - Isomers have similar polarities.- Optimize the column chromatography conditions by trying different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in methanol).- Attempt recrystallization from various solvents or solvent mixtures to find conditions where one isomer preferentially crystallizes.[5]
Incomplete methylation - Insufficient amount of methylating agent or base.- Deactivation of the base by moisture.- Use a slight excess (1.1-1.2 equivalents) of the methylating agent and base.- Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of 1H-indazol-3-amine (Precursor for Route A)

This protocol is adapted from the synthesis of related 3-aminoindazoles.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol or ethylene glycol.

  • Addition of Hydrazine: Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically 120-150 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: N-methylation of 1H-indazol-3-amine (Route A)

This protocol is based on general procedures for achieving high N1-selectivity.[3][4]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

  • Indazole Addition: Cool the suspension to 0 °C and add a solution of 1H-indazol-3-amine (1.0 eq) in anhydrous THF dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

Protocol 3: Direct Synthesis of this compound (Route B)

This protocol is adapted from a similar synthesis using methylhydrazine.[1]

  • Reaction Setup: In a pressure-tolerant vial or a sealed tube, dissolve the starting material (e.g., 2-fluorobenzonitrile or a related activated benzonitrile, 1.0 eq) in an excess of methylhydrazine, which can also serve as the solvent.

  • Reaction: Heat the mixture to 80-100 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and remove the excess methylhydrazine under reduced pressure.

  • Purification: The resulting residue can be purified by trituration with a suitable solvent (e.g., dichloromethane/methanol) or by silica gel column chromatography to yield the pure this compound.

Data Presentation

Table 1: Comparison of N-methylation Conditions for Indazoles

Indazole Substrate Base Solvent Methylating Agent N1:N2 Ratio Yield (%) Reference
1H-Indazole-3-carboxamideNaHTHFMethyl Bromide>99:1-[3][4]
6-Nitro-1H-indazoleKOH-Dimethyl Sulfate~1:142 (N1), 44 (N2)[8]
5-Cyano-1H-indazoleK2CO3Ethyl AcetateAlkyl Chloride88:12-[2]

Note: Yields and ratios are highly substrate-dependent and these values serve as a general guide.

Visualizations

Synthesis_Pathways cluster_route_a Route A: Cyclization then Methylation cluster_route_b Route B: Direct Cyclization 2-Fluorobenzonitrile 2-Fluorobenzonitrile 1H-Indazol-3-amine 1H-Indazol-3-amine 2-Fluorobenzonitrile->1H-Indazol-3-amine Hydrazine 1-Methyl-1H-indazol-3-amine_A This compound 1H-Indazol-3-amine->1-Methyl-1H-indazol-3-amine_A NaH, MeI, THF (High N1-selectivity) 2-Methyl-2H-indazol-3-amine N2-isomer (byproduct) 1H-Indazol-3-amine->2-Methyl-2H-indazol-3-amine K2CO3, MeI, DMF (Mixture of isomers) 2-Fluorobenzonitrile_B 2-Fluorobenzonitrile 1-Methyl-1H-indazol-3-amine_B This compound 2-Fluorobenzonitrile_B->1-Methyl-1H-indazol-3-amine_B Methylhydrazine

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Analyze crude product by TLC/LC-MS/NMR Start->CheckPurity IsomerIssue Significant N2-isomer present? CheckPurity->IsomerIssue Yes IncompleteReaction Starting material remains? CheckPurity->IncompleteReaction No IsomerIssue->IncompleteReaction No OptimizeMethylation Optimize N-methylation: - Use NaH in THF - Consider Route B IsomerIssue->OptimizeMethylation Yes PurificationProblem Multiple unidentified impurities? IncompleteReaction->PurificationProblem No IncreaseTimeTemp Optimize reaction conditions: - Increase reaction time - Increase temperature IncompleteReaction->IncreaseTimeTemp Yes ImprovePurification Optimize purification: - Screen chromatography solvents - Attempt recrystallization PurificationProblem->ImprovePurification Yes End High Yield and Purity PurificationProblem->End No OptimizeMethylation->End IncreaseTimeTemp->End ImprovePurification->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 1-Methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Methyl-1H-indazol-3-amine from reaction byproducts. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are column chromatography, recrystallization, and acid-base extraction. Column chromatography is effective for separating the desired product from isomers and other byproducts. Recrystallization is a cost-effective method for removing impurities and can yield high-purity material. Acid-base extraction is useful for separating the basic product from non-basic impurities.[1][2]

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Common impurities depend on the synthetic route but often include:

  • Unreacted starting materials: Such as 2-amino-N-methylbenzamide or 2-methyl-6-nitrophenylacetonitrile.

  • Reagents: Residual acids, bases, or coupling agents used in the synthesis.

  • Isomeric byproduct: 2-Methyl-2H-indazol-3-amine is a common regioisomer formed during the methylation step.

  • N-nitroso compounds: If nitrous acid is used in the synthesis, there is a potential for the formation of N-nitroso impurities.

Q3: What level of purity can be expected from these purification methods?

A3: With careful execution of the appropriate purification method, a purity of ≥98% can be achieved for this compound. Combining techniques, such as column chromatography followed by recrystallization, can further enhance purity. Commercially available this compound is typically offered at a purity of 98% or higher.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of this compound from its isomer, 2-Methyl-2H-indazol-3-amine.

Possible CauseTroubleshooting Steps
Inappropriate Solvent System Optimize the eluent system using Thin Layer Chromatography (TLC). A common starting point is a gradient of ethyl acetate in hexanes. For better separation of these basic compounds, consider adding a small amount of a tertiary amine like triethylamine (0.1-1%) to the mobile phase to reduce tailing on the silica gel.[1]
Incorrect Stationary Phase While silica gel is standard, if separation remains poor, consider using alumina or a reverse-phase C18 column.[1]
Column Overloading Reduce the amount of crude material loaded onto the column. A general guideline is a 1:50 to 1:100 ratio of crude product to silica gel by weight.

Issue: The product is not eluting from the column.

Possible CauseTroubleshooting Steps
Solvent Polarity is too Low Gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate.
Strong Interaction with Silica Gel As this compound is a basic compound, it can interact strongly with the acidic silica gel. Adding a small amount of triethylamine or ammonia to the eluent can help to mitigate this.[1]
Recrystallization

Issue: Oily precipitate forms instead of crystals.

Possible CauseTroubleshooting Steps
Melting Point Depression Significant impurities can lower the melting point of the compound, causing it to "oil out." Purify the crude material by another method, such as column chromatography, before attempting recrystallization.
Inappropriate Solvent The boiling point of the solvent may be higher than the melting point of the product. Select a lower-boiling point solvent.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Issue: Low recovery of purified product.

Possible CauseTroubleshooting Steps
Too Much Solvent Used Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
Product is Soluble in Cold Solvent Cool the solution in an ice bath for a longer period to maximize crystal formation. Consider using a different solvent or a co-solvent system where the product has lower solubility at cold temperatures.
Premature Crystallization If performing a hot filtration step, pre-heat the funnel and filter paper to prevent the product from crystallizing out of solution prematurely.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system for separation using TLC. A good starting point for this compound is a mixture of ethyl acetate and hexanes. Add ~0.5% triethylamine to the solvent system to improve spot shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble material, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the least polar solvent mixture determined from TLC. Gradually increase the polarity of the eluent to facilitate the separation of the desired product from impurities.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or toluene can be good starting points to test.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring and continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.[3]

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (pH > 10). The this compound will precipitate out of the solution.

  • Back Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified product.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification MethodStarting Purity (Crude)Final Purity (by HPLC)Typical RecoveryNotes
Column Chromatography 85%>98%70-85%Effective at removing isomeric impurities.
Recrystallization 85%>97%80-90%Purity can be lower if significant isomeric impurity is present.
Acid-Base Extraction 85%>95%85-95%Less effective at removing basic impurities.

Visualizations

PurificationWorkflow Crude Crude 1-Methyl-1H- indazol-3-amine Method Select Purification Method Crude->Method CC Column Chromatography Method->CC Isomer removal needed Recryst Recrystallization Method->Recryst High initial purity AcidBase Acid-Base Extraction Method->AcidBase Non-basic impurities Pure Pure Product (>98%) CC->Pure Recryst->Pure AcidBase->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Purification Issue Encountered Identify Identify the Purification Method Start->Identify CC_Issue Column Chromatography Problem Identify->CC_Issue Column Recryst_Issue Recrystallization Problem Identify->Recryst_Issue Recrystallization PoorSep Poor Separation? CC_Issue->PoorSep NoProduct No Product Eluting? CC_Issue->NoProduct OilingOut Oiling Out? Recryst_Issue->OilingOut LowRecovery Low Recovery? Recryst_Issue->LowRecovery OptimizeSolvent Optimize Eluent (add Amine) PoorSep->OptimizeSolvent Yes ChangeStationary Change Stationary Phase PoorSep->ChangeStationary Still Poor IncreasePolarity Increase Eluent Polarity NoProduct->IncreasePolarity Yes PrePurify Pre-purify by Another Method OilingOut->PrePurify Yes SlowCool Slow Cooling OilingOut->SlowCool No MinimizeSolvent Use Minimal Hot Solvent LowRecovery->MinimizeSolvent Yes

Caption: Troubleshooting decision tree for purification issues.

References

Overcoming solubility problems of 1-Methyl-1H-indazol-3-amine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with 1-Methyl-1H-indazol-3-amine in various assays. The following sections offer structured advice for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The molecular structure of this compound contains a planar, bicyclic indazole ring system. Such aromatic structures are generally hydrophobic, leading to poor solubility in polar solvents like water and aqueous buffers. While the amine group and indazole nitrogens can participate in hydrogen bonding, the overall lipophilicity of the molecule is the primary driver of its low aqueous solubility, a common challenge for many new chemical entities in drug discovery.[1]

Q2: What is the recommended first step for dissolving this compound for an assay?

A2: The universally recommended first step is to prepare a high-concentration stock solution in a suitable organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[1][2] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic compounds.[2][3] This stock solution can then be serially diluted into the final aqueous assay buffer.

Key Considerations:

  • Final Solvent Concentration: It is critical to keep the final concentration of the organic solvent in the assay low (typically <0.5% for DMSO) to avoid solvent-induced artifacts or cellular toxicity.[1]

  • Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the organic solvent (e.g., DMSO) as your test samples to account for any effects of the solvent itself.[1]

Troubleshooting Workflow for Solubility Issues

If direct dilution of a DMSO stock solution results in precipitation, a systematic approach is necessary to identify an effective solubilization strategy. The workflow below outlines a series of steps to address and overcome solubility challenges.

G cluster_start Initial Observation cluster_prep Step 1: Stock Solution Optimization cluster_dilution Step 2: Dilution Technique cluster_eval1 Step 3: Evaluation cluster_advanced Step 4: Advanced Strategies cluster_end Outcome start Precipitation observed in aqueous buffer stock Prepare fresh, high-concentration stock in 100% DMSO (10-50 mM) start->stock Begin Troubleshooting warm Gentle warming (37°C) or sonication stock->warm dilute Dilute stock rapidly into vigorously vortexing buffer warm->dilute check1 Solubility Issue Resolved? dilute->check1 ph pH Modification check1->ph No success Proceed with Assay check1->success Yes cosolvent Aqueous Co-solvents ph->cosolvent ph->success If successful fail Consider formulation or structural modification ph->fail If all fail cyclodextrin Cyclodextrins cosolvent->cyclodextrin cosolvent->success If successful cosolvent->fail If all fail surfactant Surfactants cyclodextrin->surfactant cyclodextrin->success If successful cyclodextrin->fail If all fail surfactant->success If successful surfactant->fail If all fail

A troubleshooting workflow for addressing solubility issues.

Advanced Solubilization Strategies

Q3: How can pH adjustment improve the solubility of this compound?

A3: The solubility of ionizable compounds is highly dependent on pH. The this compound molecule has basic nitrogen atoms in the indazole ring and the amine group. By decreasing the pH of the buffer (making it more acidic), these nitrogen atoms can become protonated. This ionization increases the molecule's polarity, thereby enhancing its solubility in aqueous media. A preliminary pH-solubility profile experiment is recommended to determine the optimal pH range.

Q4: What are co-solvents, and how can they be used?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous system, reduce the overall polarity of the solvent, which can help solubilize lipophilic compounds.[1] For in vitro assays, it is crucial to use co-solvents that are compatible with the biological system.

Co-solventTypical Final Conc.Key Considerations
Ethanol < 1%Widely used, but can affect protein structure at higher concentrations.
Polyethylene Glycol (PEG 300/400) 1-10%Generally well-tolerated in many cell-based assays.
Propylene Glycol (PG) 1-10%Similar properties to PEG, often used in formulations.
Q5: What are cyclodextrins and are they a suitable option?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex.[4][5] This complex has significantly improved aqueous solubility because the hydrophobic drug is shielded from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in research due to its higher solubility and lower toxicity compared to parent cyclodextrins.[1]

Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 2 mg).

  • Dissolution: Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can aid dissolution if necessary.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1]

Protocol 2: Screening for Optimal Solubilizing Agent

This protocol allows for the systematic testing of different solubilization strategies.

  • Preparation: Prepare a series of solutions in your final aqueous buffer:

    • A: Buffer only (Negative Control)

    • B: Buffer + 0.5% DMSO (Vehicle Control)

    • C: Buffer + 5% PEG 400 + 0.5% DMSO

    • D: Buffer + 5 mM HP-β-CD + 0.5% DMSO

    • E: Buffer at pH 6.0 + 0.5% DMSO (if applicable)

  • Compound Addition: To each solution, add this compound from your DMSO stock to the desired final assay concentration. Ensure the final DMSO concentration is consistent across all conditions (e.g., 0.5%).

  • Mixing & Incubation: Vortex each tube immediately and vigorously after adding the compound. Incubate the solutions for 1-2 hours at the assay temperature, with gentle agitation.

  • Observation: Visually inspect each tube for signs of precipitation against a dark background. Centrifuge the tubes briefly; a visible pellet indicates precipitation. The clearest solution corresponds to the most effective solubilizing condition.

By following these guidelines and protocols, researchers can systematically overcome the solubility challenges associated with this compound and ensure reliable and reproducible assay results.

References

Identifying and removing impurities in 1-Methyl-1H-indazol-3-amine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities in 1-Methyl-1H-indazol-3-amine samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: Impurities in this compound samples typically originate from the synthetic route. The most common impurities include:

  • Unreacted Starting Materials: Primarily 3-aminoindazole, the precursor for methylation.

  • Regioisomers: The most common byproduct is the thermodynamically less stable 2-methyl-1H-indazol-3-amine, formed during the methylation step. The ratio of N1 to N2 methylation can be influenced by the reaction conditions.[1][2]

  • Reagents and Solvents: Residual amounts of the methylating agent (e.g., methyl iodide, dimethyl sulfate), base (e.g., sodium hydride, potassium carbonate), and solvents (e.g., DMF, THF) used in the synthesis and purification steps.[2][3]

  • Over-methylated Products: Although less common, multiple methylations on the indazole ring or the amino group can occur under harsh conditions.[3]

  • Degradation Products: The compound may degrade over time if not stored properly, especially when exposed to light, air, or moisture.

Q2: Which analytical techniques are most effective for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile:[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with UV detection, is the primary method for quantifying the purity of the main component and detecting non-volatile impurities.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information, which helps in elucidating their structures.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural elucidation of the final product and can be used to identify and quantify major impurities, especially regioisomers, by analyzing their unique chemical shifts and coupling constants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the identification and quantification of volatile impurities such as residual solvents.

Q3: What are the recommended purification methods for this compound?

A3: The most effective purification methods for this compound are column chromatography and recrystallization.[3]

  • Column Chromatography: This is often the primary purification step after the reaction work-up to separate the desired 1-methyl isomer from the 2-methyl isomer, unreacted starting materials, and other byproducts.

  • Recrystallization: This technique is used to further enhance the purity of the product obtained from column chromatography or as a standalone method if the impurity profile is simple.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of 1-Methyl and 2-Methyl Isomers Inappropriate solvent system (eluent).Optimize the eluent system using Thin Layer Chromatography (TLC) with various solvent mixtures (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane). For basic compounds like indazole amines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve separation and reduce tailing.
Overloading the column.Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Improper column packing.Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.
Product is not Eluting from the Column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, slowly increase the percentage of methanol in a dichloromethane/methanol mixture.
The compound is strongly adsorbed to the silica gel.As mentioned above, adding a small amount of triethylamine to the mobile phase can help to elute basic compounds by competing for the acidic sites on the silica gel.
Low Recovery of Product The product is partially soluble in the eluent and is co-eluting with impurities.Use a less polar solvent system to ensure the product remains on the column longer, allowing for better separation from less polar impurities.
The compound is degrading on the silica gel.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was used).Evaporate some of the solvent to increase the concentration of the compound.
The compound is too soluble in the chosen solvent.Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity persists, then gently heat until the solution becomes clear again and allow to cool slowly.
The solution cooled too quickly.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Crystallization requires nucleation.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Oily Precipitate Forms Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The presence of significant impurities is depressing the melting point.Purify the crude material further by column chromatography before attempting recrystallization.[3]
Low Recovery of Purified Product Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to dissolve the compound.[3]
The compound has significant solubility in the cold solvent.Cool the solution thoroughly in an ice bath to maximize crystal precipitation.[3]
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper or funnel.[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Packing the Column: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and tightly packed bed. Drain the excess solvent until the solvent level is just above the silica surface.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution: Begin eluting with a low polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate, and then to 100% Ethyl Acetate, followed by a small percentage of Methanol in Ethyl Acetate if necessary). Adding 0.1-1% triethylamine to the eluent can improve the chromatography of this basic compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Screen for a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to try include ethanol, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexane.[7]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table summarizes representative purity levels that can be achieved for substituted indazole amines using different purification techniques. Specific values for this compound may vary depending on the initial purity of the crude sample and the optimization of the purification protocol.

Purification Method Starting Material Purity (Typical) Achievable Purity Typical Yield Notes
Column Chromatography 60-80%>95%60-85%Effective for removing regioisomers and multiple byproducts.
Recrystallization 85-95%>98%70-90%Best for removing small amounts of impurities from a relatively pure sample.
Combined Chromatography and Recrystallization 60-80%>99%50-75% (overall)Provides the highest purity product, suitable for pharmaceutical applications.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start 3-Aminoindazole reaction Methylation Reaction (e.g., MeI, Base) start->reaction crude Crude Product (this compound, 2-Methyl isomer, Starting Material) reaction->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization Optional (for higher purity) pure_product Pure this compound chromatography->pure_product recrystallization->pure_product hplc HPLC pure_product->hplc lcms LC-MS pure_product->lcms nmr NMR pure_product->nmr

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_identification Impurity Identification cluster_decision Decision Point cluster_action Purification Strategy start Impure Sample check_synthesis Review Synthetic Route (Starting materials, reagents, side reactions) start->check_synthesis analytical_methods Perform Analytical Tests (HPLC, LC-MS, NMR) start->analytical_methods impurity_type Identify Impurity Type check_synthesis->impurity_type analytical_methods->impurity_type isomers Regioisomers or Multiple Byproducts impurity_type->isomers Major Impurities minor_impurities Minor Impurities or Residual Solvents impurity_type->minor_impurities Minor Impurities chromatography Column Chromatography isomers->chromatography recrystallization Recrystallization minor_impurities->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: Logical troubleshooting approach for identifying and removing impurities from this compound samples.

References

Technical Support Center: Optimizing Synthesis of 1-Methyl-1H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis and optimization of 1-Methyl-1H-indazol-3-amine derivatives. This class of compounds is a privileged scaffold in medicinal chemistry, frequently utilized in the development of novel therapeutics.[1]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound derivatives in a practical question-and-answer format.

Q1: I am getting a mixture of N1 and N2 methylated isomers. How can I selectively synthesize the desired this compound (the N1 isomer)?

Probable Cause: The regioselectivity of N-alkylation on the indazole ring is highly dependent on the reaction conditions, which can favor either kinetic or thermodynamic control.[2] The N1-methylated isomer is generally the thermodynamically more stable product, while the N2-isomer is often the kinetically favored one.[2]

Recommended Solution:

  • Thermodynamic Control for N1-Selectivity: To favor the formation of the thermodynamically stable N1-isomer, use a strong base in an aprotic solvent. A well-established method is using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).[2][3] This approach deprotonates the indazole, and the subsequent alkylation with a methylating agent like methyl iodide or dimethyl sulfate proceeds with high N1-selectivity.[2][3]

  • Reaction Conditions: Add the base (e.g., NaH) at 0°C, allow the mixture to warm to room temperature to ensure complete deprotonation, and then cool it back to 0°C before adding the methylating agent.[3]

Q2: My Buchwald-Hartwig amination reaction to couple an amine to the indazole core is showing low yield or failing completely. What are the likely issues?

Probable Cause: The success of the Buchwald-Hartwig amination is critically dependent on the choice of catalyst, ligand, base, and solvent.[1][4] Inefficient catalyst systems, inappropriate base strength, or side reactions can lead to poor outcomes.

Recommended Solutions:

  • Catalyst and Ligand Selection: The choice of phosphine ligand is crucial. For coupling primary amines, sterically hindered biaryl phosphine ligands like BrettPhos are highly effective.[1] For secondary amines, RuPhos often gives excellent results.[1] Using pre-formed palladium precatalysts can also improve reaction efficiency and reproducibility.

  • Choice of Base: The base plays a key role in the catalytic cycle. Strong, non-nucleophilic bases are required. Lithium bis(trimethylsilyl)amide (LiHMDS) is a common and effective choice.[1] Other bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) can also be screened for optimal results.[1]

  • Avoid Side Reactions: A common side reaction is reductive dehalogenation (replacement of the halogen with hydrogen). This can sometimes be mitigated by using a less sterically hindered ligand or by lowering the reaction temperature.[1]

Q3: I am observing the formation of dimeric byproducts or a dark precipitate during my reaction. What causes this?

Probable Cause: The formation of colored byproducts can occur due to the high reactivity of certain electron-rich intermediates, leading to dimerization or other side reactions.[5] This is particularly common in reactions involving indole or indazole scaffolds.

Recommended Solution:

  • Control Reaction Rate and Temperature: Ensure the slow addition of highly reactive reagents, especially at low temperatures (e.g., 0°C), to favor the desired reaction pathway over side reactions.[5]

  • Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxidative degradation of sensitive reagents and intermediates.

Q4: Purification of my final product is difficult, and I am struggling to remove byproducts from the coupling agents.

Probable Cause: Byproducts derived from coupling agents, such as dicyclohexylurea (DCU) if DCC is used, can be difficult to remove due to their similar solubility profiles to the product.[5]

Recommended Solution:

  • Choose Water-Soluble Reagents: When possible, use coupling agents that generate water-soluble byproducts. For example, if using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the resulting urea byproduct can be easily removed with an aqueous workup.[5]

  • Optimize Chromatography: If column chromatography is necessary, carefully select the solvent system. A gradient elution is often effective in separating the product from closely-eluting impurities.

  • Precipitation/Filtration: For certain byproducts like DCU, precipitation from the reaction mixture followed by filtration can be an effective removal strategy before proceeding with extraction and further purification.

Data Presentation

The following tables summarize typical reaction conditions for key steps in the synthesis of this compound derivatives.

Table 1: Comparison of N-Methylation Conditions for Indazole Derivatives

Methylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)SelectivityReference
Methyl IodideNaHTHF0 to RT1-4>90High N1[2][3]
Dimethyl SulfateK₂CO₃AcetonitrileReflux570-85Mixture of N1/N2[6]
Methyl IodideK₂CO₃DMFRT1280-90Predominantly N1[3]
Dimethyl CarbonateDABCODMF12024~95High N2 (Kinetic)[2]

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromo-Indazoles

Amine TypePd Precatalyst (mol%)LigandBase (equiv)SolventTemperature (°C)Typical Yield (%)Reference
Primary AmineBrettPhos Precat. (2)BrettPhosLiHMDS (2.0)THF6585-95[1]
Secondary AmineRuPhos Precat. (2)RuPhosNaOtBu (1.5)Dioxane10080-90[1]
Various AminesPd₂(dba)₃ (1-2)XPhosK₃PO₄ (2.0)Toluene11075-90[7]

Mandatory Visualizations

The following diagrams illustrate key workflows and chemical principles relevant to the synthesis.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 N1-Methylation cluster_2 Functionalization (Examples) A 2-Halobenzonitrile Derivative B 1H-Indazol-3-amine Scaffold A->B Hydrazine Hydrate C This compound Scaffold B->C CH₃I / NaH (Thermodynamic) D Halogenated 1-Methyl-1H-indazole C->D Halogenation E Buchwald-Hartwig Amination D->E Amine, Pd Catalyst, Base F Suzuki Coupling D->F Boronic Acid, Pd Catalyst, Base G Final Derivative 1 (Amine Coupled) E->G H Final Derivative 2 (Aryl Coupled) F->H

Caption: General workflow for synthesizing functionalized this compound derivatives.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Ar-X Amine_Complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Complex HNR¹R² Amido_Complex L₂Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex Base Amido_Complex->Pd0 Ar-NR¹R² OA_label Oxidative Addition RE_label Reductive Elimination Deprot_label Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination for C-N bond formation.[1][7]

Troubleshooting_Logic Start Problem: Low Yield in N-Methylation Check_Base Is the base strong enough (e.g., NaH)? Start->Check_Base Check_Solvent Is the solvent anhydrous (e.g., dry THF)? Check_Base->Check_Solvent Yes Sol_Base Solution: Use a strong, non-nucleophilic base like NaH. Check_Base->Sol_Base No Check_Temp Was the temperature controlled (0°C for additions)? Check_Solvent->Check_Temp Yes Sol_Solvent Solution: Use freshly dried, anhydrous solvent. Check_Solvent->Sol_Solvent No Check_Atmosphere Was an inert atmosphere (Ar, N₂) maintained? Check_Temp->Check_Atmosphere Yes Sol_Temp Solution: Control additions at 0°C to manage reactivity. Check_Temp->Sol_Temp No Sol_Atmosphere Solution: Ensure system is properly evactuated and backfilled. Check_Atmosphere->Sol_Atmosphere No

Caption: Troubleshooting decision tree for low yield in N1-methylation reactions.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Methylation (Thermodynamic Control)

This protocol is adapted from established methods for achieving high N1-selectivity in the alkylation of indazoles.[2][3]

Materials:

  • 1H-Indazol-3-amine derivative (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the 1H-indazol-3-amine derivative (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the stirred solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 30-60 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0°C and add methyl iodide (1.1 equiv) dropwise.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Once the reaction is complete, cool the flask to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Bromo-1-methyl-1H-indazole

This protocol is based on efficient methods for coupling primary amines to halo-indazoles.[1]

Materials:

  • 6-Bromo-1-methyl-1H-indazole (1.0 equiv)

  • Primary amine (1.2 equiv)

  • BrettPhos precatalyst (e.g., G3) (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk tube, add the 6-bromo-1-methyl-1H-indazole (1.0 equiv), the primary amine (1.2 equiv), and the BrettPhos precatalyst (0.02 equiv).

  • Seal the tube, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous THF via syringe.

  • With stirring, add the LiHMDS solution (2.0 equiv) dropwise at room temperature.

  • Seal the tube tightly and heat the reaction mixture to 65°C in a pre-heated oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

Troubleshooting unexpected results in assays with 1-Methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methyl-1H-indazol-3-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results in assays involving this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing inconsistent or unexpected results in my cell-based assays with this compound?

A1: Inconsistent results with small molecules like this compound often stem from issues related to its physicochemical properties and handling. The most common causes include poor aqueous solubility leading to precipitation, solvent toxicity (especially from DMSO), compound instability, and potential off-target effects. It is crucial to carefully control for these factors to ensure reproducible and reliable data.

Q2: I'm seeing significant cell death or morphological changes in my negative control wells. What could be the cause?

A2: This is a common issue often attributed to the solvent used to dissolve the compound, typically Dimethyl Sulfoxide (DMSO). High concentrations of DMSO can be toxic to many cell lines. It is recommended to keep the final DMSO concentration in your assay below 0.5% and, critically, to include a vehicle control (media with the same final concentration of DMSO but without the compound) in all experiments. This allows you to distinguish between compound-specific effects and solvent-induced artifacts.

Q3: My dose-response curve is not behaving as expected (e.g., it's flat or has a very shallow slope). What should I investigate?

A3: A non-ideal dose-response curve can be due to several factors. Firstly, poor solubility of the compound at higher concentrations can lead to precipitation, meaning the actual concentration of the dissolved compound is much lower than the nominal concentration. This can result in a plateauing of the effect. Secondly, the compound may have a narrow therapeutic window or may be hitting off-target effects at higher concentrations, leading to complex biological responses. Finally, ensure that your assay is sensitive enough to detect changes at the concentrations you are testing.

Troubleshooting Guide

Issue 1: Compound Solubility and Precipitation

Q: I've prepared my working solutions of this compound by diluting a DMSO stock into my aqueous assay buffer, and I observe a cloudy precipitate. How can I resolve this?

A: Precipitation upon dilution is a frequent challenge with hydrophobic small molecules. Here’s a systematic approach to address this:

1. Optimize Stock and Working Solution Preparation:

  • Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally ≤ 0.1%, to minimize its impact on both compound solubility and cell health.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Vortexing/Sonication: Immediately after adding the compound stock to the buffer, vortex the solution vigorously. A brief sonication in a water bath can also help to break down aggregates and improve dissolution.

2. Modify Assay Buffer Composition:

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Since this compound has basic nitrogen atoms, decreasing the pH of your buffer (making it more acidic) may increase its solubility.

  • Use of Excipients: Consider the use of solubility-enhancing excipients, such as cyclodextrins (e.g., HP-β-CD), which can encapsulate hydrophobic molecules and increase their aqueous solubility.

Quantitative Data Summary: Solubility of Related Indazole Compounds

CompoundSolventSolubility
1H-Indazol-3-amineDMSOSlightly Soluble[1]
1H-Indazol-3-amineMethanolSlightly Soluble[1]
Issue 2: Unexpected Cytotoxicity or Off-Target Effects

Q: My assay results suggest that this compound is cytotoxic at concentrations where I expect to see a specific inhibitory effect. How can I differentiate between targeted effects and general toxicity?

A: Distinguishing between on-target and off-target effects, including cytotoxicity, is a critical step in compound validation.

1. Perform Orthogonal Assays:

  • Cell Viability Assays: Use multiple, mechanistically different cell viability assays to confirm cytotoxicity. For example, complement a metabolic assay like MTT with a membrane integrity assay like Trypan Blue exclusion or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).

  • Apoptosis Assays: To determine if cell death is occurring through a programmed pathway, perform assays for apoptosis markers such as caspase activation or Annexin V staining.

2. Investigate Potential Off-Target Effects:

  • Kinase Profiling: Since many indazole derivatives are known to be kinase inhibitors, consider performing a kinase profiling screen to identify potential off-target kinases that this compound might be inhibiting.[2][3] Off-target kinase inhibition can lead to unexpected cellular phenotypes.[4][5][6]

  • Literature Review: Search for literature on closely related indazole compounds to identify known off-target activities that might be relevant.

Experimental Workflow for Investigating Unexpected Cytotoxicity

G A Unexpected Cytotoxicity Observed B Verify Compound Concentration and Purity A->B C Perform Dose-Response and Time-Course Viability Assays (e.g., MTT, Trypan Blue) B->C E Results Consistent with Cytotoxicity? C->E D Include Vehicle Control (DMSO) D->C F Investigate Mechanism of Cell Death (e.g., Apoptosis vs. Necrosis Assays) E->F Yes H Re-evaluate On-Target Hypothesis and Assay Design E->H No G Consider Off-Target Effects (e.g., Kinase Profiling) F->G G->H

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Issue 3: High Background or Assay Interference

Q: I am observing a high background signal in my fluorescence-based assay when I add this compound. What could be causing this interference?

A: Small molecules can directly interfere with assay detection systems. Here’s how to troubleshoot this:

1. Check for Autofluorescence:

  • Run a control experiment with the compound in the assay buffer without cells or other reagents to see if the compound itself is fluorescent at the excitation and emission wavelengths of your assay.

2. Assess for Light Quenching:

  • The compound may absorb the excitation or emission light, leading to a decrease in the signal. This can be tested by adding the compound to a solution with a known fluorophore and measuring the fluorescence.

3. Control for Luciferase Inhibition (for luminescence-based assays):

  • In assays like ADP-Glo™, the test compound might directly inhibit the luciferase enzyme. Run a control with the compound and the detection reagent in the absence of the primary kinase reaction to check for this.

Hypothetical Signaling Pathway for an Indazole-Based Kinase Inhibitor

Many indazole derivatives function as kinase inhibitors. While the specific target of this compound is not defined in the provided context, a plausible mechanism of action could involve the inhibition of a key signaling kinase, such as a receptor tyrosine kinase (RTK) or a downstream kinase like MEK or ERK, which are commonly involved in cell proliferation and survival pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inhibitor This compound Inhibitor->MEK GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellProliferation Cell Proliferation / Survival GeneExpression->CellProliferation

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on the MAPK/ERK pathway.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a "vehicle control" (medium with the same final DMSO concentration) and a "no treatment" control (medium only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[9][10]

    • Read the absorbance at 570 nm using a microplate reader.[8]

Experimental Workflow for MTT Assay

G A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare compound dilutions C->D E Incubate for desired time (e.g., 24-72h) D->E F Add MTT solution E->F G Incubate for 2-4h F->G H Add solubilization solution G->H I Read absorbance at 570 nm H->I

Caption: A step-by-step workflow for performing an MTT cell viability assay.

References

Preventing degradation of 1-Methyl-1H-indazol-3-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Methyl-1H-indazol-3-amine

This technical support center provides guidance on preventing the degradation of this compound during storage. It includes troubleshooting advice, frequently asked questions, and experimental protocols for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can accelerate the thermal degradation of this compound. While the solid may be stable at room temperature, long-term storage at elevated temperatures should be avoided. For solutions of the compound, storage at -20°C or -80°C is recommended to minimize degradation.[4]

Q3: Is this compound sensitive to light?

A3: Yes, similar to other indazole derivatives, this compound may be sensitive to light.[2] Photodegradation can occur upon exposure to UV or visible light. Therefore, it is recommended to store the compound in amber vials or in a dark place.[3]

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored with strong oxidizing agents, strong acids, or strong bases, as these can promote degradation.[4]

Q5: What are the visible signs of degradation?

A5: A change in color (e.g., from off-white to yellow or brown) or the formation of visible impurities can indicate degradation. A change in the physical state, such as clumping of the solid, may suggest moisture absorption. For a definitive assessment of purity, analytical techniques such as HPLC or TLC should be employed.

Troubleshooting Guides

Issue 1: The compound has changed color during storage.

  • Possible Cause: Exposure to air (oxidation) or light (photodegradation).

  • Solution:

    • Confirm the identity and purity of the material using a suitable analytical method like HPLC-UV.

    • If the purity is compromised, consider purification by recrystallization or chromatography.

    • For future storage, ensure the container is tightly sealed and the headspace is purged with an inert gas like nitrogen or argon. Store the container in a dark place or use an amber vial.

Issue 2: Inconsistent results in experiments using the stored compound.

  • Possible Cause: Partial degradation of the compound leading to a lower effective concentration and the presence of interfering degradation products.

  • Solution:

    • Re-evaluate the purity of the stored this compound using a validated stability-indicating analytical method (see Experimental Protocols section).

    • If degradation is confirmed, use a fresh batch of the compound for your experiments.

    • Review your storage procedures to ensure they align with the recommended conditions (see Table 1).

Issue 3: The compound has become clumpy or sticky.

  • Possible Cause: Absorption of moisture.

  • Solution:

    • Dry the compound under vacuum at a gentle temperature (e.g., 30-40°C) to remove moisture. Monitor the process to avoid thermal degradation.

    • Store the dried compound in a desiccator over a suitable drying agent.

    • For long-term storage, ensure the container is properly sealed and consider using a glove box for handling and aliquoting to minimize moisture exposure.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterSolid FormIn Solution
Temperature Room Temperature (short-term)-20°C to -80°C[4]
Atmosphere Inert gas (e.g., Nitrogen)[1]Inert gas (e.g., Nitrogen)
Light Protect from light (dark place/amber vial)[2][3]Protect from light (amber vial)
Moisture Keep in a dry place, tightly sealed containerUse anhydrous solvents, seal tightly
Incompatibilities Strong acids/alkalis, strong oxidizing agents[4]Avoid acidic/basic aqueous solutions, oxidizing agents

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general approach for developing a stability-indicating HPLC method using forced degradation studies.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

    • Column Temperature: 30°C.

  • Forced Degradation Studies:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Neutralize the acidic and basic samples before injection.

  • Method Validation:

    • Analyze the stressed samples by HPLC.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

Proposed Degradation Pathway for this compound cluster_main cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_photodegradation Photodegradation A This compound B N-oxide derivative A->B H₂O₂ C Ring-opened products (e.g., nitro- or amino-benzoic acid derivatives) A->C Strong Oxidants D Potential deamination to 1-Methyl-1H-indazol-3-ol A->D H⁺/H₂O or OH⁻/H₂O E Rearrangement to Benzimidazole derivatives A->E UV/Vis Light F Polymeric materials A->F UV/Vis Light

Caption: A proposed degradation pathway for this compound.

Troubleshooting Workflow for Degradation Issues start Start: Suspected Degradation visual Visual Inspection (Color change, clumping) start->visual analytical Analytical Purity Check (HPLC, TLC) visual->analytical Change observed end_ok End: Compound Stable visual->end_ok No change is_degraded Degradation Confirmed? analytical->is_degraded review_storage Review Storage Conditions (Temp, Light, Atmosphere, Moisture) is_degraded->review_storage Yes is_degraded->end_ok No corrective_action Implement Corrective Actions (e.g., inert gas, desiccator, amber vial) review_storage->corrective_action use_fresh Use Fresh or Purified Lot corrective_action->use_fresh end_replace End: Replace Compound use_fresh->end_replace

Caption: A troubleshooting workflow for investigating degradation of this compound.

References

Technical Support Center: Synthesis of 1-Methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-indazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic route involves the reaction of a 2-halobenzonitrile, typically 2-fluorobenzonitrile, with methylhydrazine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. Another approach is the N-alkylation of the parent 1H-indazol-3-amine with a methylating agent.

Q2: What is the most common side product in the synthesis of this compound?

A2: The most frequently encountered side product is the isomeric 2-Methyl-2H-indazol-3-amine. The formation of this isomer is a result of the two reactive nitrogen atoms in the indazole ring system, both of which can undergo alkylation.[1][2][3] The ratio of the two isomers is highly dependent on the reaction conditions.

Q3: How can I differentiate between this compound and 2-Methyl-2H-indazol-3-amine?

A3: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for distinguishing between the N1 and N2 isomers. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to definitively establish the position of the methyl group.

Q4: Are there any other potential impurities I should be aware of?

A4: Besides the N2-isomer, other potential impurities can include unreacted starting materials (e.g., 2-fluorobenzonitrile, 1H-indazol-3-amine), residual solvents, and byproducts from the decomposition of reagents. If starting from 1H-indazol-3-amine, over-methylation can lead to the formation of quaternary ammonium salts.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound
Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions - Temperature: Ensure the reaction temperature is optimized. For the reaction of 2-fluorobenzonitrile with methylhydrazine, refluxing in a suitable solvent is common. For methylation of 1H-indazol-3-amine, the temperature can significantly influence regioselectivity. - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid degradation of the product.
Incomplete Reaction - Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of methylhydrazine or the methylating agent may be necessary to drive the reaction to completion, but this can also lead to side reactions.
Degradation of Product - Harsh Reaction Conditions: Prolonged exposure to high temperatures or strongly acidic/basic conditions can lead to product degradation. Consider milder reaction conditions if degradation is suspected.
Issue 2: High Percentage of the 2-Methyl-2H-indazol-3-amine Isomer

The regioselectivity of N-alkylation in indazoles is a well-documented challenge.[1][2][3] The choice of base, solvent, and alkylating agent plays a critical role in determining the ratio of N1 to N2 alkylated products.

Factor Recommendation to Favor N1-Alkylation
Base The use of sodium hydride (NaH) has been shown to favor N1-alkylation in many cases for 3-substituted indazoles.[1][3]
Solvent Tetrahydrofuran (THF) is often a good solvent choice when using NaH as the base to promote N1-alkylation.[1][3]
Methylating Agent While various methylating agents can be used, their reactivity can influence the isomer ratio. It is crucial to maintain consistent use of a specific agent to ensure reproducibility.

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity (General Observations for 3-Substituted Indazoles)

Base Solvent General Outcome Reference
NaHTHFHigh N1-selectivity[1][3]
K₂CO₃DMFOften results in a mixture of N1 and N2 isomers
Cs₂CO₃DMFCan favor N1-functionalization

Note: The optimal conditions should be determined empirically for the specific synthesis of this compound.

Issue 3: Difficulty in Separating this compound from the 2-Methyl Isomer
Purification Method Troubleshooting Steps
Column Chromatography - Solvent System Optimization: A significant challenge in chromatographic separation is finding a solvent system that provides adequate resolution between the two isomers. A systematic screening of solvent systems with varying polarities is recommended. - Stationary Phase: Standard silica gel is commonly used. If separation is poor, consider using a different stationary phase or a modified silica gel.
Recrystallization - Solvent Screening: A Chinese patent suggests that a mixed solvent system can be effective for separating indazole isomers.[4] Experiment with different solvent and anti-solvent combinations to find a system where the solubility of the two isomers is significantly different. For example, a mixture of a water-soluble organic solvent and water can be explored.[4]

Experimental Protocols

Key Experiment: Synthesis of this compound via N-Alkylation of 1H-indazol-3-amine (Illustrative Protocol)

This protocol is a general representation and may require optimization.

  • Deprotonation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-indazol-3-amine (1.0 eq) in anhydrous THF dropwise.

  • Stirring: Allow the reaction mixture to stir at room temperature for 1 hour.

  • Methylation: Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to separate the desired this compound from the 2-Methyl-2H-indazol-3-amine isomer and other impurities.

Visualizations

Synthesis_Pathway cluster_alkylation Alkylation Route cluster_cyclization Cyclization Route Indazol_3_amine 1H-Indazol-3-amine Product_mixture Reaction Mixture Indazol_3_amine->Product_mixture Alkylation Methylating_agent Methylating Agent (e.g., CH3I) Methylating_agent->Product_mixture Base_Solvent Base / Solvent (e.g., NaH / THF) Base_Solvent->Product_mixture N1_Product This compound (Desired Product) Product_mixture->N1_Product Purification N2_Product 2-Methyl-2H-indazol-3-amine (Side Product) Product_mixture->N2_Product Separation FBN 2-Fluorobenzonitrile FBN->Product_mixture SNAr / Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Product_mixture Troubleshooting_Workflow Start Synthesis of This compound Analysis Analyze Crude Product (LC-MS, NMR) Start->Analysis Low_Yield Low Yield? Analysis->Low_Yield High_Isomer High % of N2-Isomer? Low_Yield->High_Isomer No Success Pure this compound Low_Yield->Success Acceptable Yield Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Stoichiometry Low_Yield->Optimize_Conditions Yes Purification_Issue Separation Difficulty? High_Isomer->Purification_Issue No High_Isomer->Success Acceptable Ratio Modify_Alkylation Modify Alkylation Conditions: - Base (e.g., NaH) - Solvent (e.g., THF) High_Isomer->Modify_Alkylation Yes Purification_Issue->Success No Optimize_Purification Optimize Purification: - Chromatography Solvent System - Recrystallization Solvents Purification_Issue->Optimize_Purification Yes Optimize_Conditions->Start Modify_Alkylation->Start Optimize_Purification->Analysis

References

Technical Support Center: Enhancing the Biological Activity of 1-Methyl-1H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 1-Methyl-1H-indazol-3-amine derivatives. The information is designed to assist in optimizing experimental outcomes and addressing common challenges encountered during synthesis, characterization, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound derivatives that are important for their biological activity?

A1: Structure-activity relationship (SAR) studies suggest that the 1H-indazole-3-amine scaffold is a critical hinge-binding fragment for interactions with various kinases.[1][2] Modifications at the C5 position of the indazole ring, often through Suzuki coupling with different aromatic groups, have been shown to significantly influence the biological activity of these compounds.[2] Additionally, the nature of the substituent at the N1 position can impact potency and selectivity.[3]

Q2: What are the common biological targets for this compound derivatives?

A2: These derivatives have been investigated for their activity against a range of biological targets, primarily in the context of cancer therapy. Common targets include tyrosine kinases such as FGFR1, Bcr-Abl, and anaplastic lymphoma kinase (ALK).[3][4] Some derivatives have also been shown to inhibit Bcl2 family members and affect the p53/MDM2 pathway, leading to apoptosis and cell cycle arrest in cancer cells.[5][6][7]

Q3: How can I improve the solubility of my this compound derivatives for biological assays?

A3: Poor aqueous solubility is a common issue with small molecule inhibitors. To improve solubility, consider the following:

  • Salt formation: If your compound has a basic nitrogen, forming a hydrochloride or other pharmaceutically acceptable salt can enhance solubility.

  • Co-solvents: Use of Dimethyl Sulfoxide (DMSO) is a standard practice for initial stock solutions. For aqueous assay buffers, a small percentage of DMSO (typically <0.5%) is often tolerated by cells.

  • Formulation with excipients: For in vivo studies, formulation with agents like polyethylene glycol (PEG), Tween 80, or cyclodextrins can improve solubility and bioavailability.

  • Structural modification: Introducing polar functional groups into the molecular structure during the design phase can improve solubility.

Q4: My compound shows good enzymatic inhibition but poor cellular activity. What are the possible reasons?

A4: This discrepancy is common and can be attributed to several factors:

  • Cell permeability: The compound may have poor permeability across the cell membrane.

  • Efflux pumps: The compound could be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell.

  • Intracellular metabolism: The compound may be rapidly metabolized to an inactive form within the cell.

  • Off-target effects: In a cellular environment, the compound might engage with other targets that counteract its intended effect.

Troubleshooting Guides

Synthesis and Characterization
Issue Possible Cause Suggested Solution
Low yield during Suzuki coupling at the C5 position. Inefficient catalyst activity.Ensure the use of an appropriate palladium catalyst such as PdCl2(dppf)2 and a suitable base like Cs2CO3.[2] The reaction should be carried out under an inert atmosphere (e.g., nitrogen).
Poor quality of boronic acid ester.Use freshly purchased or properly stored boronic acid esters. Consider checking the purity of the reagent.
Difficulty in purifying the final compound. Presence of closely related impurities.Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. Consider recrystallization if the compound is a solid.
Inconsistent NMR or Mass Spectrometry data. Sample contamination or degradation.Ensure the sample is dry and free of residual solvents. If the compound is unstable, analyze it promptly after purification.
Incorrect structural assignment.Re-examine the spectral data (1H NMR, 13C NMR, HR-MS) to confirm the structure. Compare with data from similar compounds in the literature.
Biological Assays
Issue Possible Cause Suggested Solution
High variability in MTT assay results. Uneven cell seeding.Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.
Compound precipitation in media.Check the final concentration of the compound and the solvent (e.g., DMSO). The final DMSO concentration should typically be below 0.5%.
Contamination of cell culture.Regularly check for microbial contamination. Use aseptic techniques throughout the experiment.
No induction of apoptosis in Annexin V/PI assay. Compound concentration is too low.Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis.
Incubation time is too short.Conduct a time-course experiment to identify the optimal time point for observing apoptosis.
The compound does not induce apoptosis via the tested pathway.Investigate other potential mechanisms of cell death, such as necrosis or autophagy.
Weak or no signal in Western blotting for target proteins. Poor antibody quality.Use a validated antibody at the recommended dilution. Run a positive control to ensure the antibody is working.
Insufficient protein loading.Perform a protein quantification assay (e.g., BCA assay) to ensure equal loading of protein in each lane.
Inefficient protein transfer.Optimize the transfer conditions (e.g., time, voltage). Check the transfer efficiency by staining the membrane with Ponceau S.

Data Presentation

Table 1: In Vitro Anticancer Activity of Representative 1H-Indazole-3-amine Derivatives

CompoundK562 (IC50, µM)A549 (IC50, µM)PC-3 (IC50, µM)Hep-G2 (IC50, µM)HEK-293 (IC50, µM)Selectivity Index (SI) for K562
6o 5.15---33.26.45
5k 12.17--3.323.670.30
5a 9.324.6615.4812.67--
6a 5.198.216.125.62--
Data extracted from a study on the antitumor activity of 1H-indazole-3-amine derivatives.[1][2][5]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blotting for Apoptosis-Related Proteins
  • Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, p53, MDM2) overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cellular Response to this compound Derivatives cluster_1 p53/MDM2 Pathway cluster_2 Bcl2 Family Pathway Indazole This compound Derivative (e.g., 6o) MDM2 MDM2 Indazole->MDM2 inhibits Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 inhibits Bax Bax (Pro-apoptotic) Indazole->Bax activates p53 p53 p53->MDM2 activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 inhibits Bcl2->Apoptosis Bax->Apoptosis

Caption: Proposed mechanism of action for certain this compound derivatives.

Experimental Workflow Diagram

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation Synthesis Synthesis of Derivatives Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization CellCulture Cell Culture (e.g., K562, A549) Characterization->CellCulture Test Compounds MTT MTT Assay (IC50 Determination) CellCulture->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellCulture->ApoptosisAssay WesternBlot Western Blot (Protein Expression) CellCulture->WesternBlot

Caption: General experimental workflow for the evaluation of this compound derivatives.

References

Validation & Comparative

A Comparative Analysis of 1-Methyl-1H-indazol-3-amine and 2-Methyl-2H-indazol-3-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, indazole derivatives stand out as a versatile scaffold with a broad spectrum of biological activities, including potent antitumor and antimicrobial properties. Among the various substituted indazoles, the positional isomers 1-Methyl-1H-indazol-3-amine and 2-Methyl-2H-indazol-3-amine are of significant interest as building blocks for novel therapeutic agents. This guide provides an objective comparison of these two isomers, drawing upon available experimental data for the parent compounds and closely related derivatives to highlight their key differences in chemical properties, synthesis, and biological potential.

Physicochemical and Spectroscopic Properties

The position of the methyl group on the indazole ring significantly influences the physicochemical and spectroscopic characteristics of these isomers. While direct comparative studies are limited, data from related structures can provide valuable insights. Generally, 1H-indazoles are more thermodynamically stable than their 2H counterparts.[1] This difference in stability can affect properties such as melting point, solubility, and chromatographic behavior.

Table 1: Comparison of Physicochemical and Spectroscopic Data for Indazole Derivatives

PropertyThis compound (and derivatives)2-Methyl-2H-indazol-3-amine (and derivatives)
Molecular Formula C₈H₉N₃C₈H₉N₃
Molecular Weight 147.18 g/mol 147.18 g/mol
General Appearance Typically off-white to pale yellow solidsTypically yellow solids or oils
¹H NMR The N-methyl signal typically appears around 3.8-4.0 ppm. Protons on the benzene ring show characteristic shifts depending on other substituents.[2]The N-methyl signal is also in a similar range. Aromatic proton shifts will differ from the 1-methyl isomer due to the different electronic environment.
¹³C NMR The carbon of the N-methyl group appears around 35 ppm. The chemical shifts of the ring carbons provide a distinct fingerprint for the 1H-indazole core.[2]The N-methyl carbon signal is expected in a similar region, but the shifts of the indazole ring carbons will be different, reflecting the altered electronic distribution in the 2H-isomer.[3]
Mass Spectrometry Molecular ion peak (M+) at m/z 147, with fragmentation patterns characteristic of the 1-methyl-indazole core.Molecular ion peak (M+) at m/z 147, with fragmentation patterns that can be used to distinguish it from the 1-methyl isomer.

Synthesis and Experimental Protocols

The synthetic routes to this compound and 2-Methyl-2H-indazol-3-amine differ, primarily due to the regioselectivity of the N-methylation step.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from a pre-formed 1H-indazol-3-amine scaffold, followed by N-methylation. Alternatively, a common route involves the cyclization of an appropriately substituted phenylhydrazine derivative. A general synthetic approach is outlined below.[4]

Experimental Protocol: General Synthesis of 1H-Indazole-3-amine Derivatives

  • Cyclization: A substituted 2-fluorobenzonitrile is reacted with hydrazine hydrate in a suitable solvent and heated to reflux to form the corresponding 1H-indazol-3-amine.[4]

  • N-Methylation: The resulting 1H-indazol-3-amine is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride in an inert solvent (e.g., DMF).

start 2-Fluorobenzonitrile derivative intermediate1 1H-Indazol-3-amine derivative start->intermediate1 Hydrazine Hydrate product This compound derivative intermediate1->product Methylating Agent (e.g., CH3I), Base

General synthesis of this compound derivatives.
Synthesis of 2-Methyl-2H-indazol-3-amine Derivatives

The synthesis of 2-methyl-2H-indazol-3-amine derivatives often involves the construction of the 2H-indazole ring system with the methyl group already in place or introduced in a regioselective manner. One common method is the cyclization of a substituted 2-nitrobenzaldehyde with methylamine.[5]

Experimental Protocol: General Synthesis of 2H-Indazole Derivatives

  • Condensation: A 2-bromobenzaldehyde is reacted with a primary amine (in this case, methylamine) and sodium azide in the presence of a copper catalyst.[5]

  • Cyclization: The intermediate undergoes an intramolecular cyclization to form the 2-methyl-2H-indazole ring system.

start 2-Bromobenzaldehyde product 2-Methyl-2H-indazol-3-amine start->product reactants Methylamine + Sodium Azide reactants->product Copper Catalyst

General synthesis of 2-Methyl-2H-indazol-3-amine.

Biological Activity and Performance

Both 1H- and 2H-indazole scaffolds are prevalent in compounds with significant biological activity, particularly in the realm of oncology. The positioning of the N-methyl group can profoundly impact the binding affinity and selectivity of these compounds for their biological targets.

Anticancer Activity

Indazole derivatives have been extensively investigated as anticancer agents, with several compounds approved for clinical use.[6][7][8] Their mechanisms of action often involve the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

  • This compound Derivatives: The 1H-indazole-3-amine scaffold is a key feature in many potent kinase inhibitors. Derivatives of this compound have shown significant inhibitory activity against various cancer cell lines. For example, certain derivatives have demonstrated low micromolar IC50 values against cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer).[4][9][10] The proposed mechanism for some of these derivatives involves the inhibition of the p53/MDM2 pathway and the induction of apoptosis.[9][11]

Table 2: In Vitro Anticancer Activity of Representative Indazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
1H-Indazole-3-amine Derivative (Compound 6o) K562 (Chronic Myeloid Leukemia)5.15[9][10]
A549 (Lung)>10[10]
PC-3 (Prostate)>10[10]
HepG2 (Hepatoma)>10[10]
2H-Indazole Derivative (CDK inhibitor) Various Hematological MalignanciesPotent (specific IC50 not provided for a direct analogue)[14][15]

Note: The data presented is for derivatives and not the parent compounds, as direct comparative data was not available.

Indazole Indazole Derivative (e.g., this compound derivative) Kinase Protein Kinase (e.g., FLT3, PLK4) Indazole->Kinase Inhibition Apoptosis Apoptosis Indazole->Apoptosis Induction Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Activation Proliferation->Apoptosis Inhibition

Inhibition of a generic kinase signaling pathway by an indazole derivative.

Conclusion

Both this compound and 2-Methyl-2H-indazol-3-amine are valuable building blocks in drug discovery, particularly for the development of novel anticancer agents. The choice between these two isomers will depend on the specific therapeutic target and the desired structure-activity relationship. The 1H-indazole isomer is more thermodynamically stable and has been more extensively explored in the literature, with a number of derivatives showing potent kinase inhibitory activity. The 2H-indazole isomer, while less studied, also holds significant promise as a scaffold for bioactive compounds. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their biological profiles and to guide the rational design of next-generation indazole-based therapeutics.

References

Biological activity of 1-Methyl-1H-indazol-3-amine compared to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Performance with Supporting Experimental Data.

The indazole scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors, forming the core of several clinically approved drugs. This guide provides a comparative analysis of the biological activity of 1-Methyl-1H-indazol-3-amine and its derivatives against other well-established kinase inhibitors. Due to the limited availability of comprehensive public data on the specific kinase selectivity of this compound, this guide will utilize data from closely related 3-amino-1H-indazole compounds as a proxy to contextualize its potential activity. This will be compared with the profiles of the multi-kinase inhibitors Cabozantinib and Bosutinib, as well as the highly selective FLT3 inhibitor, Quizartinib.

Comparative Kinase Inhibition Profiles

The inhibitory activity of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the available IC50 data for a representative 3-amino-1H-indazole derivative and the selected comparator kinase inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: Kinase Inhibition Profile of a Representative 3-Amino-1H-indazole Derivative (AKE-72)

A recent study on a diarylamide 3-aminoindazole derivative, compound 5 (AKE-72) , demonstrated potent inhibition of BCR-ABL and its resistant mutants.[1] The compound also showed significant activity against a panel of other oncogenic kinases.[1]

Kinase TargetIC50 (nM)
BCR-ABL (Wild-Type)< 0.5
BCR-ABL (T315I mutant)9
c-KitSignificant Inhibition (83.9–99.3% at 50 nM)
FGFR1Significant Inhibition (83.9–99.3% at 50 nM)
FLT3Significant Inhibition (83.9–99.3% at 50 nM)
PDGFRβSignificant Inhibition (83.9–99.3% at 50 nM)
VEGFR2Significant Inhibition (83.9–99.3% at 50 nM)
c-SrcModerate Inhibition (64.5–73% at 50 nM)

Data for AKE-72 is presented as IC50 values for BCR-ABL and as percentage of kinase activity inhibited at a concentration of 50 nM for other kinases.[1]

Table 2: Kinase Inhibition Profile of Cabozantinib

Cabozantinib is an orally bioavailable tyrosine kinase inhibitor that targets multiple pathways, including VEGFR2, MET, and RET.[2]

Kinase TargetIC50 (nM)
VEGFR20.035
c-Met1.3
RET5.2
AXL7
FLT311.3
Tie214.3
c-Kit4.6

Source:[2][3]

Table 3: Kinase Inhibition Profile of Quizartinib

Quizartinib is a highly potent and selective second-generation FLT3 inhibitor.[4][5]

Kinase TargetKd (nM)
FLT3<10
KIT<10
Other Kinases (out of 404)>10

Data from selectivity profiling showing kinases bound with a dissociation constant (Kd) of less than 10 nM.[4] In cellular assays, Quizartinib inhibits the proliferation of FLT3-ITD mutant cell lines with IC50 values in the sub-nanomolar range.[4]

Table 4: Kinase Inhibition Profile of Bosutinib

Bosutinib is a dual Src/Abl tyrosine kinase inhibitor.[6]

Kinase TargetIC50 (nM)
SRC1.2
ABL<10
TEC family kinasesActive
KITInactive
PDGFRInactive
STE20 kinasesActive

Source:[6][7]

Experimental Protocols

The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are generalized protocols for common in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a common method for determining the biochemical IC50 of a kinase inhibitor.

1. Materials:

  • Recombinant kinase enzyme
  • Kinase-specific substrate (peptide or protein)
  • Adenosine triphosphate (ATP)
  • Test compound (e.g., this compound)
  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
  • Microplates (e.g., 96-well or 384-well)

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO.
  • In a microplate, add the kinase enzyme, substrate, and test compound to the kinase reaction buffer.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
  • Stop the reaction and quantify the kinase activity. The method of quantification depends on the detection reagent used (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, or autoradiography for radiolabeled ATP).
  • The amount of product formed (phosphorylated substrate or ADP) is inversely proportional to the inhibitory activity of the test compound.

3. Data Analysis:

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

1. Materials:

  • Cell line expressing the target kinase
  • Cell culture medium and supplements
  • Test compound
  • Cell lysis buffer
  • Primary antibodies (total and phospho-specific for the target kinase and downstream substrates)
  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
  • Chemiluminescent substrate
  • Protein electrophoresis and Western blotting equipment

2. Procedure:

  • Culture the cells to the desired confluency.
  • Treat the cells with various concentrations of the test compound for a specific duration.
  • Lyse the cells to extract total protein.
  • Determine protein concentration using a suitable assay (e.g., BCA assay).
  • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target kinase and its downstream effectors.
  • Wash the membrane and incubate with the appropriate secondary antibody.
  • Detect the signal using a chemiluminescent substrate and an imaging system.

3. Data Analysis:

  • Quantify the band intensities for the phosphorylated proteins relative to the total protein levels.
  • Determine the concentration of the inhibitor that leads to a 50% reduction in the phosphorylation of the target protein.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by the inhibition of FLT3, VEGFR2, and AXL kinases.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated (e.g., via internal tandem duplication - ITD), becomes constitutively active, driving the proliferation and survival of leukemia cells.[8][9][10][11]

FLT3_Signaling FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Caption: Constitutively active FLT3-ITD activates downstream pathways like RAS/MAPK, PI3K/AKT, and STAT5, promoting AML cell proliferation and survival.

VEGFR2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF-A triggers multiple downstream signaling cascades.[12][13][14][15][16]

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT VEGFR2->PI3K_AKT PKC PKC PLCg->PKC RAF_MAPK RAF/MEK/ERK PKC->RAF_MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) RAF_MAPK->Angiogenesis PI3K_AKT->Angiogenesis

Caption: VEGF-A binding to VEGFR2 initiates signaling cascades, including the PLCγ/PKC and PI3K/AKT pathways, to promote angiogenesis.

AXL Signaling Pathway in Cancer

AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6, promotes cancer cell survival, proliferation, and resistance to therapy through various downstream pathways.[17][18][19][20][21]

AXL_Signaling Gas6 Gas6 AXL AXL Gas6->AXL PI3K_AXL PI3K/AKT AXL->PI3K_AXL MAPK_AXL RAS/MAPK AXL->MAPK_AXL STAT_AXL JAK/STAT AXL->STAT_AXL NFkB_AXL NF-κB AXL->NFkB_AXL CancerProgression Cancer Progression (Survival, Proliferation, Metastasis, Drug Resistance) PI3K_AXL->CancerProgression MAPK_AXL->CancerProgression STAT_AXL->CancerProgression NFkB_AXL->CancerProgression

Caption: The Gas6/AXL signaling axis activates multiple oncogenic pathways, contributing to various aspects of cancer progression and therapeutic resistance.

Conclusion

The 3-amino-1H-indazole scaffold, represented here by the potent BCR-ABL inhibitor AKE-72, demonstrates significant potential for broad-spectrum kinase inhibition. Its activity against key oncogenic drivers like FLT3, VEGFR2, and c-Kit positions it as a valuable starting point for the development of novel anti-cancer therapeutics. In comparison, established inhibitors like Cabozantinib also exhibit a multi-targeted profile, while Quizartinib exemplifies a highly selective inhibitor. The choice between a multi-targeted and a selective inhibitor depends on the specific therapeutic strategy, with multi-targeted agents potentially offering broader efficacy at the risk of more off-target effects. Further comprehensive profiling of this compound is warranted to fully elucidate its specific kinase selectivity and therapeutic potential.

References

Potency of 1-Methyl-1H-indazol-3-amine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships and potency of 1-Methyl-1H-indazol-3-amine derivatives reveals their significant potential as kinase inhibitors and anti-cancer agents. This guide provides a comparative analysis of their performance based on available experimental data, offering insights for researchers and drug development professionals.

The 1H-indazole-3-amine scaffold has been identified as an effective hinge-binding fragment for various kinases, making its derivatives promising candidates for targeted cancer therapy.[1][2] Modifications on this core structure have led to the development of potent inhibitors against several cancer cell lines and specific kinase targets. This analysis focuses on derivatives of this compound, summarizing their potency and the experimental methods used for their evaluation.

Comparative Potency of this compound Derivatives

The anti-proliferative activity of a series of this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The data is compiled from studies that systematically synthesized and tested these compounds.[1][2]

Compound IDModificationsK562 (Chronic Myeloid Leukemia) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)Hep-G2 (Liver Cancer) IC50 (µM)HEK-293 (Normal Cell Line) IC50 (µM)
5k Mercapto acetamide derivative12.17 ± 2.85--3.32 ± 0.43-
6a Piperazine derivative5.19 ± 0.298.21 ± 0.566.12 ± 0.105.62 ± 1.76-
6o Piperazine derivative5.15 ± 0.55---33.2

Note: A lower IC50 value indicates a higher potency.

From the presented data, compound 6o demonstrates notable potency against the K562 cell line with an IC50 value of 5.15 µM.[1][2] Importantly, it also shows a significant selectivity for cancer cells over normal cells, with a much higher IC50 value of 33.2 µM against the HEK-293 cell line.[1][2] In contrast, while compound 5k shows high potency against the Hep-G2 cell line (IC50 = 3.32 µM), it also exhibits high toxicity to normal cells.[3]

Beyond cell-based assays, derivatives of the broader 3-amino-1H-indazole scaffold have demonstrated potent inhibition of specific kinases. For instance, certain compounds exhibit single-digit nanomolar EC50 values against FLT3, c-Kit, and the T674M mutant of PDGFRα.[4] Other derivatives have been developed as potent inhibitors of AXL kinase, with IC50 values as low as 41.5 nM for Axl-IN-3.[5] Additionally, a diarylamide 3-aminoindazole derivative, AKE-72, has shown remarkable potency as a pan-BCR-ABL inhibitor, including activity against the imatinib-resistant T315I mutant, with IC50 values of < 0.5 nM against wild-type BCR-ABL and 9 nM against the T315I mutant.[6]

Experimental Protocols

The evaluation of the potency of these derivatives primarily relies on in vitro cell-based assays and biochemical kinase assays.

Anti-Proliferative Activity Assay (MTT Assay)

The anti-proliferative activity of the synthesized indazole derivatives is commonly assessed using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[1][2]

  • Cell Seeding: Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) and a normal cell line (HEK-293) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for a specified period, typically 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is then determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The development and evaluation of this compound derivatives as kinase inhibitors involve understanding their mechanism of action within cellular signaling pathways and a structured experimental workflow.

AXL Signaling Pathway

Several this compound derivatives have been identified as inhibitors of AXL receptor tyrosine kinase.[7] AXL activation by its ligand, Gas6, leads to the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which promotes cancer cell proliferation.[8]

AXL_Signaling_Pathway cluster_membrane Cell Membrane AXL_Receptor AXL Receptor PI3K PI3K AXL_Receptor->PI3K Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway AXL_Receptor->RAS_RAF_MEK_ERK Activates Gas6 Gas6 Ligand Gas6->AXL_Receptor Binds AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation Inhibitor This compound Derivative Inhibitor->AXL_Receptor Inhibits

Caption: AXL signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for Potency Determination

The process of discovering and evaluating the potency of these compounds follows a systematic workflow, from initial design and synthesis to in vitro and in vivo testing.

Experimental_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis & Purification Design->Synthesis Biochemical_Assay Biochemical Kinase Assay (e.g., for AXL, FLT3) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT Assay) Synthesis->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: General experimental workflow for the development and evaluation of this compound derivatives.

References

Benchmarking 1-Methyl-1H-indazol-3-amine Derivatives Against Known Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. The indazole scaffold has emerged as a promising pharmacophore in the development of new therapeutic agents. While direct anticancer activity data for 1-Methyl-1H-indazol-3-amine is not extensively available in the public domain, recent studies on its derivatives have shown significant potential. This guide provides a comparative analysis of a promising this compound derivative, herein referred to as Compound 6o , against established anticancer agents. The data presented is based on preclinical findings and aims to offer an objective resource for researchers in the field of drug discovery and development.

The primary focus of this guide is a 1H-indazole-3-amine derivative, compound 6o, which has demonstrated notable inhibitory effects against the K562 human chronic myeloid leukemia cell line.[1][2][3][4][5] This guide will benchmark the performance of Compound 6o against Imatinib, a standard-of-care treatment for chronic myeloid leukemia, and Doxorubicin, a widely used broad-spectrum chemotherapeutic agent.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of Compound 6o was evaluated against a panel of human cancer cell lines and compared with established anticancer drugs. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Compound/AgentCell LineCancer TypeIC50 (µM)Mechanism of Action
Compound 6o K562Chronic Myeloid Leukemia5.15Induces apoptosis by inhibiting Bcl-2 family members and the p53/MDM2 pathway.[1][2][3][4]
A549Lung Cancer>50
PC-3Prostate Cancer>50
Hep-G2Liver Cancer>50
HEK-293Normal Kidney Cells33.2(Used to assess selectivity)[1][2][3][4]
Imatinib (Gleevec®) K562Chronic Myeloid Leukemia~0.025-0.1Inhibits the Bcr-Abl tyrosine kinase, preventing the phosphorylation of substrates involved in cell proliferation and survival.[6][7][8][9][10]
Doxorubicin K562Chronic Myeloid Leukemia~0.01-0.1Intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.[][12][13][14][15]

Note: IC50 values for Imatinib and Doxorubicin can vary depending on the specific experimental conditions and are provided as a general reference range.

Mechanistic Insights: Signaling Pathways

The anticancer effect of Compound 6o in K562 cells is attributed to the induction of apoptosis through the modulation of key regulatory proteins. A proposed signaling pathway is illustrated below.

G Proposed Signaling Pathway of Compound 6o Compound_6o Compound 6o p53_MDM2 p53/MDM2 Pathway Compound_6o->p53_MDM2 modulates Bcl2 Bcl-2 Inhibition p53_MDM2->Bcl2 Bax Bax Upregulation p53_MDM2->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Proposed mechanism of Compound 6o-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18][19]

Workflow:

G MTT Assay Workflow Seed_Cells 1. Seed cells in 96-well plate Add_Compound 2. Add test compound at various concentrations Seed_Cells->Add_Compound Incubate 3. Incubate for 48 hours Add_Compound->Incubate Add_MTT 4. Add MTT solution (0.5 mg/mL) Incubate->Add_MTT Incubate_MTT 5. Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solvent 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance 7. Measure absorbance at 570 nm Add_Solvent->Measure_Absorbance

Caption: A streamlined workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine on the cell membrane.[20][21][22]

Workflow:

G Annexin V/PI Apoptosis Assay Workflow Treat_Cells 1. Treat cells with test compound Harvest_Cells 2. Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend 3. Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Add_Stains 4. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_Stains Incubate 5. Incubate in the dark Add_Stains->Incubate Analyze 6. Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Detailed Steps:

  • Cell Treatment: K562 cells are treated with the test compound at the desired concentrations for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of a compound on cell cycle progression.[23][24][25][26][27]

Workflow:

G Cell Cycle Analysis Workflow Treat_Cells 1. Treat cells with test compound Harvest_Fix 2. Harvest and fix cells in 70% ethanol Treat_Cells->Harvest_Fix Wash_Resuspend 3. Wash and resuspend in PBS Harvest_Fix->Wash_Resuspend Add_RNase_PI 4. Add RNase A and Propidium Iodide (PI) Wash_Resuspend->Add_RNase_PI Incubate 5. Incubate in the dark Add_RNase_PI->Incubate Analyze 6. Analyze by flow cytometry Incubate->Analyze

Caption: Standard workflow for cell cycle analysis using flow cytometry.

Detailed Steps:

  • Cell Treatment: K562 cells are treated with the test compound for 24 hours.

  • Fixation: Cells are harvested and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: The cells are incubated for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins.[28][29][30][31][32]

Workflow:

G Western Blotting Workflow Lyse_Cells 1. Lyse treated cells to extract proteins Quantify 2. Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify SDS_PAGE 3. Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer 4. Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block 5. Block the membrane (e.g., with 5% milk) Transfer->Block Incubate_Primary 6. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-p53) Block->Incubate_Primary Incubate_Secondary 7. Incubate with HRP-conjugated secondary antibody Incubate_Primary->Incubate_Secondary Detect 8. Detect signal using chemiluminescence Incubate_Secondary->Detect

Caption: A typical workflow for protein analysis via Western blotting.

Detailed Steps:

  • Protein Extraction: K562 cells are treated with the test compound, and total protein is extracted using a suitable lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against Bcl-2, p53, and a loading control (e.g., GAPDH) overnight at 4°C. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The preclinical data for the this compound derivative, Compound 6o, demonstrates its potential as a selective anticancer agent, particularly for chronic myeloid leukemia. Its distinct mechanism of action, involving the modulation of the p53/MDM2 pathway and Bcl-2 family proteins, presents a promising avenue for the development of novel therapeutics. While its in vitro potency against K562 cells is less than that of Imatinib and Doxorubicin, its favorable selectivity profile against normal cells suggests a potentially wider therapeutic window.

Further research is warranted to fully elucidate the anticancer potential of the this compound scaffold. This should include:

  • In vivo efficacy studies in animal models of chronic myeloid leukemia.

  • Comprehensive pharmacokinetic and pharmacodynamic profiling.

  • Lead optimization to enhance potency and drug-like properties.

  • Exploration of its activity against a broader range of cancer types.

This comparative guide provides a foundational overview for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives. The provided experimental protocols offer a starting point for further validation and exploration of this promising class of compounds.

References

The Indazole Scaffold: A Comparative Guide to In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of derivatives of 1-Methyl-1H-indazol-3-amine. Due to limited publicly available data on this compound, this report focuses on closely related indazole compounds to provide a comprehensive overview of the therapeutic potential of this chemical class.

The indazole core is a prominent feature in many biologically active molecules, with several derivatives approved as anti-cancer and anti-inflammatory agents. These compounds have been shown to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation. This guide summarizes key in vitro and in vivo findings for various indazole derivatives, offering insights into their potential mechanisms of action and therapeutic applications.

Data Presentation

In Vitro Anti-Cancer Activity of Indazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various indazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DerivativeA549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)PC-3 (Prostate) IC50 (µM)Hep-G2 (Liver) IC50 (µM)HEK-293 (Normal) IC50 (µM)Reference
Compound 6o -5.15--33.2[1][2]
Compound 2f 1.15--0.23-[3][4]
5-Fluorouracil (5-Fu) -----[2]
Compound 5k ---3.3212.17[2]
In Vitro Anti-Inflammatory Activity of Indazole Derivatives

This table presents the in vitro anti-inflammatory activity of indazole and its derivatives, highlighting their ability to inhibit key inflammatory mediators.

CompoundCOX-2 Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-1β Inhibition IC50 (µM)Reference
Indazole 23.42220.11120.59[5]
5-Aminoindazole 12.32230.19220.46[5]
6-Nitroindazole 19.22>250100.75[5]
Celecoxib (Standard) 5.10--[6]
Dexamethasone (Standard) -31.67-[5]
In Vivo Anti-Inflammatory Activity of Indazole Derivatives

The following data illustrates the in vivo anti-inflammatory effects of indazole derivatives in a carrageenan-induced paw edema model in rats.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference
Indazole 10061.035[5]
5-Aminoindazole 10083.095[5]
6-Nitroindazole 10041.595[6]
Diclofenac (Standard) 1084.505[6]

Experimental Protocols

In Vitro Anti-Proliferative MTT Assay

The anti-proliferative activity of indazole derivatives is commonly evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[1][2]

  • Cell Seeding: Human cancer cell lines (e.g., A549, K562, PC-3, HepG-2) and a normal cell line (e.g., HEK-293) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[2]

In Vivo Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of the compounds.[5][6]

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds, suspended in a vehicle like 0.5% Carboxy Methyl Cellulose (CMC), are administered intraperitoneally (i.p.) at different doses (e.g., 25, 50, and 100 mg/kg). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., diclofenac).

  • Induction of Inflammation: Thirty minutes after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways modulated by indazole derivatives and a general experimental workflow for in vivo studies.

anticancer_pathway cluster_cell Cancer Cell Indazole Indazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS Bcl2 Bcl-2 (↓) Indazole->Bcl2 p53 p53 (↑) Indazole->p53 MDM2 MDM2 (↓) Indazole->MDM2 MMP Mitochondrial Membrane Potential (↓) ROS->MMP Bax Bax (↑) MMP->Bax Bcl2->Bax Caspase3 Cleaved Caspase-3 (↑) Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->MDM2 CellCycle Cell Cycle Arrest (G0/G1) p53->CellCycle

Caption: Proposed anti-cancer signaling pathway of indazole derivatives.

anti_inflammatory_pathway cluster_inflammation Inflammatory Response Indazole Indazole Derivative COX2 COX-2 Indazole->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Indazole->Cytokines FreeRadicals Free Radicals (↓) Indazole->FreeRadicals Prostaglandins Prostaglandins (↓) COX2->Prostaglandins Inflammation Inflammation (↓) Prostaglandins->Inflammation Cytokines->Inflammation invivo_workflow start Animal Model Selection (e.g., Rats, Mice) admin Compound Administration (i.p., oral) start->admin induction Induction of Disease Model (e.g., Carrageenan, Tumor Xenograft) admin->induction monitoring Monitoring of Parameters (e.g., Paw Volume, Tumor Size) induction->monitoring analysis Data Analysis and Endpoint Evaluation monitoring->analysis

References

A Comparative Guide to the Reproducibility of Experiments Involving 1-Methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of synthetic methodologies and analytical characterization for 1-Methyl-1H-indazol-3-amine, a key scaffold in medicinal chemistry. Furthermore, it delves into the reproducibility of biological assays involving this compound and presents a comparative analysis with alternative kinase inhibitors.

Synthesis and Purification: Striving for Consistency

The synthesis of this compound typically proceeds through the N-methylation of the parent 1H-indazol-3-amine. The regioselectivity of this methylation is a critical factor influencing the reproducibility of the synthesis and the purity of the final product. Different reaction conditions can lead to the formation of the undesired 2-methyl isomer, necessitating careful control and robust purification methods.

Key Synthetic Considerations:

  • Choice of Base and Solvent: The selection of the base and solvent system is crucial for directing the methylation to the desired N1 position. Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed to deprotonate the indazole ring, favoring the formation of the thermodynamically more stable N1-anion.

  • Methylating Agent: Methyl iodide (CH₃I) is a frequently used methylating agent. The stoichiometry of the methylating agent should be carefully controlled to avoid over-methylation.

  • Reaction Temperature and Time: The reaction is typically carried out at temperatures ranging from 0 °C to room temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

Comparative Synthesis Protocols:

ParameterProtocol A: NaH/DMFProtocol B: K₂CO₃/CH₃CN
Starting Material 1H-Indazol-3-amine1H-Indazol-3-amine
Base Sodium Hydride (60% dispersion in mineral oil)Potassium Carbonate
Solvent Dimethylformamide (DMF)Acetonitrile (CH₃CN)
Methylating Agent Methyl IodideMethyl Iodide
Temperature 0 °C to room temperatureReflux
Typical Yield Moderate to HighModerate
Key Advantage Generally higher N1-selectivityMilder reaction conditions
Potential Drawback Requires handling of pyrophoric NaHMay result in a mixture of N1 and N2 isomers

Purification Strategies:

Achieving high purity of this compound is essential for obtaining reproducible biological data. The primary methods for purification are column chromatography and recrystallization.

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired N1-isomer from the N2-isomer and other impurities. A gradient elution system, for example, using a mixture of hexane and ethyl acetate, is often employed.

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used to further enhance the purity of the isolated product.

Analytical Characterization for Reproducible Identity and Purity

Consistent and thorough analytical characterization is the cornerstone of reproducible research. The following table summarizes the expected analytical data for this compound.

Analytical TechniqueExpected Data
¹H NMR Signals corresponding to the methyl group, aromatic protons, and amine protons with appropriate chemical shifts and coupling constants.
¹³C NMR Resonances for all carbon atoms in the molecule, including the methyl carbon and the aromatic and pyrazole ring carbons.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₈H₉N₃, Exact Mass: 147.08).
Purity (HPLC) A single major peak with a purity of ≥95%, preferably ≥98%.

Reproducibility in Biological Assays: A Focus on Kinase Inhibition

The indazole scaffold is a prominent feature in many kinase inhibitors due to its ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site.[1] Consequently, this compound and its derivatives are frequently evaluated for their kinase inhibitory activity.

Factors Influencing Reproducibility in Kinase Assays:

  • Purity of the Inhibitor: As highlighted, the purity of the test compound is critical. The presence of even small amounts of impurities can lead to inconsistent results.

  • Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have varying levels of sensitivity and susceptibility to interference. Consistent use of a validated assay protocol is essential.

  • Reagent Quality: The quality and lot-to-lot consistency of reagents, including the kinase enzyme, substrate, and ATP, can significantly impact assay performance.

  • Experimental Conditions: Strict adherence to optimized experimental parameters such as incubation time, temperature, and buffer composition is necessary.

Experimental Workflow for Kinase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Reaction_Setup Combine kinase, substrate, and test compound in assay plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Reaction_Setup Initiation Initiate reaction by adding ATP Reaction_Setup->Initiation Incubation Incubate at constant temperature Initiation->Incubation Termination Stop reaction and detect signal Incubation->Termination Data_Acquisition Measure signal (e.g., luminescence) Termination->Data_Acquisition Calculation Calculate percent inhibition Data_Acquisition->Calculation IC50 Determine IC50 value Calculation->IC50

Workflow for a typical in vitro kinase inhibition assay.

Comparative Performance with Alternative Kinase Inhibitors

The performance of this compound as a kinase inhibitor can be benchmarked against other known inhibitors targeting the same kinase. For instance, various indazole derivatives have been investigated as inhibitors of kinases such as FMS-like tyrosine kinase 3 (FLT3) and p21-activated kinase 1 (PAK1).[2][3]

Illustrative Comparison of Indazole-Based Kinase Inhibitors:

CompoundTarget KinaseIC₅₀ (nM)Reference
This compound Derivative (Hypothetical) PAK1--
Compound 30l (1H-indazole-3-carboxamide derivative) PAK19.8[3]
Axitinib (Indazole-based) VEGFR20.2[4]
Compound 8r (2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative) FLT3<10[2]

Note: IC₅₀ values are highly dependent on the specific assay conditions and should be compared with caution across different studies.

Signaling Pathway Inhibition:

The diagram below illustrates a simplified signaling pathway that can be targeted by indazole-based kinase inhibitors.

G cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., FLT3, VEGFR) Downstream Downstream Signaling Proteins RTK->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound (or derivative) Inhibitor->RTK Inhibition

Simplified representation of kinase inhibition.

References

Comparative Selectivity of 1-Methyl-1H-indazol-3-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-Methyl-1H-indazol-3-amine scaffold serves as a crucial pharmacophore in the development of novel kinase inhibitors. Derivatives of this core structure have demonstrated significant inhibitory activity against a range of protein kinases, playing a pivotal role in cancer research and the pursuit of targeted therapeutics. This guide provides a comparative analysis of the selectivity of this compound derivatives, with a focus on their interaction with the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, and contrasts their performance with other established kinase inhibitors.

Overview of this compound as a Kinase Inhibitor Scaffold

The 3-amino-1H-indazole moiety is recognized as an effective "hinge-binding" fragment, enabling potent interactions with the ATP-binding site of various kinases.[1] Methylation at the N1 position of the indazole ring, as seen in this compound, can influence the compound's selectivity and pharmacokinetic properties. Research has shown that modifications to the 3-amino group and substitutions at other positions on the indazole ring can lead to highly potent and selective inhibitors of kinases such as FLT3, PDGFRα, and Kit.[2][3]

Comparative Analysis of Kinase Selectivity

The following tables summarize the inhibitory activity of representative kinase inhibitors, including those with an amino-indazole core and alternative scaffolds, against the TAM kinases.

Table 1: Biochemical IC50 Values of Selected Kinase Inhibitors Against TAM Family Kinases

Compound/AlternativeScaffold TypeTyro3 IC50 (nM)Axl IC50 (nM)Mer IC50 (nM)Reference
BMS-777607 Indazole Derivative4.31.1-[6][7]
Bemcentinib (R428) Pyrrolo-pyrimidine>100-fold selective for Axl over Mer and Tyro314-[7]
UNC2541 Pyrimidine Derivative--4.4[7]
Gilteritinib (ASP2215) Acrylamide-0.73-[7]
MerTK-IN-3 Not Specified991.3-21.5[7]
LDC1267 Not Specified829<5[6]

Note: A direct head-to-head comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocols

The determination of kinase inhibitory activity and selectivity is paramount for the characterization of potential drug candidates. Below are detailed methodologies for key experiments typically employed in such evaluations.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.

Materials:

  • Recombinant human kinase (e.g., Axl, Mer, Tyro3)

  • Kinase-specific substrate peptide

  • Test compound (e.g., this compound derivative)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Assay Plate Setup: Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add the diluted kinase enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[8]

Cell-Based Kinase Phosphorylation Assay (Western Blot)

This method assesses the ability of a compound to inhibit the autophosphorylation of a target kinase within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for Axl)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Primary antibodies (anti-phospho-kinase, anti-total-kinase)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound or DMSO for a specified duration.

  • Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase. Quantify the band intensities to determine the extent of phosphorylation inhibition.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the signaling pathways of the TAM kinases and a typical workflow for evaluating kinase inhibitors.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Gas6->AXL Binds PI3K PI3K AXL->PI3K Activates RAS RAS AXL->RAS STAT STAT AXL->STAT NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DrugResistance Drug Resistance mTOR->DrugResistance RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration & Invasion ERK->Migration ERK->DrugResistance STAT->Proliferation NFkB->Proliferation NFkB->Migration

Caption: AXL Receptor Signaling Pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ProteinS Protein S / Gas6 MER MerTK ProteinS->MER Binds PI3K PI3K MER->PI3K Activates FAK FAK MER->FAK STAT STAT MER->STAT AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Apoptosis Inhibition of Apoptosis AKT->Apoptosis RhoA RhoA FAK->RhoA Migration Migration RhoA->Migration STAT->Survival

Caption: Mer Receptor Tyrosine Kinase (MerTK) Signaling Pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ProteinS_Gas6 Protein S / Gas6 TYRO3 Tyro3 ProteinS_Gas6->TYRO3 Binds PI3K PI3K TYRO3->PI3K Activates MAPK MAPK/ERK Pathway TYRO3->MAPK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Proliferation AKT->Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: Tyro3 Receptor Signaling Pathway.

G Compound Test Compound (e.g., this compound derivative) InVitroAssay In Vitro Kinase Assay (e.g., ADP-Glo) Compound->InVitroAssay CellBasedAssay Cell-Based Assay (e.g., Western Blot for p-Kinase) Compound->CellBasedAssay IC50 Determine IC50 Value InVitroAssay->IC50 Selectivity Assess Selectivity Profile (Kinase Panel Screening) InVitroAssay->Selectivity CellularEfficacy Evaluate Cellular Efficacy (Inhibition of Phosphorylation) CellBasedAssay->CellularEfficacy LeadOptimization Lead Optimization IC50->LeadOptimization Selectivity->LeadOptimization CellularEfficacy->LeadOptimization

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-1H-indazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 1-Methyl-1H-indazol-3-amine, emphasizing compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors. In case of a spill, contain the material to prevent it from entering drains or water courses.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline that should be adapted to meet site-specific and regulatory requirements.

  • Waste Identification and Classification :

    • Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this specific waste stream according to local and federal regulations (e.g., EPA's Resource Conservation and Recovery Act - RCRA).[4]

  • Containerization :

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.[5]

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the date of accumulation.[5]

    • Never mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Keep containers tightly closed when not in use.[5]

  • Storage :

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[5]

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3]

    • Provide them with accurate information about the waste, including its identity and quantity.

  • Empty Container Disposal :

    • Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed. The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[6]

Key Disposal Information Summary

ParameterGuidelineSource
Waste Classification Hazardous Waste (assumed based on similar compounds)[1][2][3][4]
Container Type Compatible, leak-proof, and clearly labeled[5]
Labeling Requirements "Hazardous Waste," "this compound," Date[5]
Mixing with Other Waste Not Recommended
Disposal Method Via licensed hazardous waste disposal service[3]
Empty Containers Dispose of as hazardous waste or triple-rinse (collecting rinsate)[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is it classified as hazardous waste? consult_sds->is_hazardous contact_ehs Contact Environmental Health & Safety (EHS) is_hazardous->contact_ehs Yes / Unsure non_hazardous_disposal Follow institutional procedures for non-hazardous chemical waste is_hazardous->non_hazardous_disposal No follow_ehs Follow EHS guidance for hazardous waste disposal contact_ehs->follow_ehs package_waste Package in a labeled, sealed, compatible container follow_ehs->package_waste end End: Waste Properly Disposed non_hazardous_disposal->end store_waste Store in designated Satellite Accumulation Area package_waste->store_waste arrange_pickup Arrange for pickup by licensed waste disposal service store_waste->arrange_pickup arrange_pickup->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound and contact your institution's Environmental Health and Safety department for detailed, site-specific disposal procedures that are in full compliance with all applicable regulations.

References

Personal protective equipment for handling 1-Methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

To ensure the safety of all laboratory personnel, the following personal protective equipment is mandatory when handling 1-Methyl-1H-indazol-3-amine.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves should be inspected for any signs of damage before use and disposed of properly after handling.[1][4]
Eyes Safety glasses with side shields or gogglesTo provide protection against splashes and airborne particles.[1][4]
Face Face shieldRecommended in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[1]
Body Laboratory coatA standard laboratory coat is required to protect skin and personal clothing from contamination.[1][5]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[1][6] A formal risk assessment should determine the specific type of respirator needed.

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Before commencing work, verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • Avoid the formation of dust when handling the solid material.[7] Use appropriate tools, such as a spatula, for transferring the compound.

  • Do not eat, drink, or smoke in the area where the chemical is handled.[2][8]

  • Wash hands thoroughly after handling the compound.[2][8]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1]

Disposal Plan

The proper disposal of this compound is critical to ensure environmental safety and regulatory compliance.

1. Waste Identification and Collection:

  • All waste containing this compound, including contaminated labware and PPE, should be treated as hazardous waste.[9]

  • Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[10] The container must be kept sealed when not in use.

2. Storage:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][10]

3. Professional Disposal:

  • The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[10]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_dispose_ppe cleanup_wash Wash Hands Thoroughly cleanup_dispose_ppe->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.